3-Methylisonicotinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-4-8-3-2-6(5)7(9)10/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMAGAVKVRGYGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80960633 | |
| Record name | 3-Methylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80960633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40211-20-9, 4021-12-9 | |
| Record name | 3-Methylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80960633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-isonicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-4-pyridinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Methyl-4-pyridinecarboxylic acid, a key intermediate in the development of various pharmaceuticals. This document details a primary synthetic protocol via the oxidation of 3,4-dimethylpyridine, along with an alternative method. Furthermore, it outlines the key characterization parameters, including physical properties and spectroscopic data, to ensure the identity and purity of the final compound. All quantitative data is presented in clear, tabular format, and key processes are visualized using diagrams for enhanced understanding.
Introduction
3-Methyl-4-pyridinecarboxylic acid, also known as 3-methylisonicotinic acid, is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural motif is found in a variety of biologically active molecules. A thorough understanding of its synthesis and comprehensive characterization is crucial for its effective application in research and development. This guide provides detailed experimental procedures and expected analytical data for this compound.
Synthesis of 3-Methyl-4-pyridinecarboxylic Acid
The most commonly cited method for the synthesis of 3-Methyl-4-pyridinecarboxylic acid is the selective oxidation of the methyl group at the 4-position of 3,4-dimethylpyridine (also known as 3,4-lutidine).
Primary Synthesis Route: Oxidation of 3,4-Dimethylpyridine with Selenium Dioxide
This method involves the direct oxidation of 3,4-dimethylpyridine using selenium dioxide as the oxidizing agent.
Reaction Scheme:
Caption: Oxidation of 3,4-Dimethylpyridine.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve 3,4-dimethylpyridine (1.0 eq) in diphenyl ether.
-
Addition of Oxidant: Heat the solution to 150-170°C. Slowly add selenium dioxide (2.0 eq) in batches over a period of 1 hour.
-
Reaction: After the addition is complete, raise the temperature to 180°C and maintain for 1 hour.
-
Work-up:
-
Filter the hot reaction mixture to remove the selenium precipitate.
-
Wash the collected precipitate with boiling water.
-
Combine the filtrates and extract with chloroform to remove organic impurities.
-
Evaporate the aqueous phase to dryness to obtain the crude product.
-
-
Purification: Recrystallize the crude solid from ethanol to yield pure 3-Methyl-4-pyridinecarboxylic acid.
Table 1: Synthesis Data for Selenium Dioxide Oxidation
| Parameter | Value |
| Starting Material | 3,4-Dimethylpyridine |
| Oxidizing Agent | Selenium Dioxide (SeO₂) |
| Solvent | Diphenyl ether |
| Reaction Temperature | 180°C |
| Reaction Time | 1 hour |
| Yield | ~47% |
Alternative Synthesis Route: Oxidation with Potassium Permanganate
Characterization of 3-Methyl-4-pyridinecarboxylic Acid
Thorough characterization is essential to confirm the structure and purity of the synthesized 3-Methyl-4-pyridinecarboxylic acid.
Caption: Experimental workflow for characterization.
Physical Properties
The physical properties of 3-Methyl-4-pyridinecarboxylic acid are summarized below.
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO₂ | [1] |
| Molecular Weight | 137.14 g/mol | [1] |
| Appearance | Creamish crystalline solid | [1] |
| Melting Point | 220-222°C, 228-238°C, 235°C | [1][2][3] |
Note: The melting point is reported with some variation across different sources, which may be due to differences in purity or analytical method.
Spectroscopic Data
¹H NMR spectroscopy is a powerful tool for confirming the structure of the molecule.
Table 3: ¹H NMR Data
| Parameter | Value | Reference |
| Spectrometer Frequency | 300 MHz | [2] |
| Solvent | DMSO-d₆ | [2] |
| Chemical Shift (δ) | 8.59 (s, 1H), 8.47 (d, J = 4.8 Hz, 1H), 7.69 (d, J = 4.8 Hz, 1H), 2.48 (s, 3H) | [2] |
Interpretation of the ¹H NMR Spectrum:
-
δ 8.59 (s, 1H): This singlet corresponds to the proton at the 2-position of the pyridine ring.
-
δ 8.47 (d, J = 4.8 Hz, 1H): This doublet corresponds to the proton at the 6-position of the pyridine ring, coupled to the proton at the 5-position.
-
δ 7.69 (d, J = 4.8 Hz, 1H): This doublet corresponds to the proton at the 5-position of the pyridine ring, coupled to the proton at the 6-position.
-
δ 2.48 (s, 3H): This singlet is characteristic of the methyl group at the 3-position.
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3300-2500 (broad) | O-H (Carboxylic acid) | Stretching |
| ~3050 | C-H (Aromatic) | Stretching |
| ~2950 | C-H (Methyl) | Stretching |
| 1710-1680 | C=O (Carboxylic acid) | Stretching |
| 1600-1450 | C=C and C=N (Pyridine ring) | Stretching |
| ~1300 | C-O (Carboxylic acid) | Stretching |
| ~900 | O-H (Carboxylic acid dimer) | Out-of-plane bend |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 5: Expected Mass Spectrometry Data
| m/z | Interpretation |
| 137 | Molecular ion [M]⁺ |
| 120 | Loss of OH radical [M-17]⁺ |
| 92 | Loss of COOH radical [M-45]⁺ |
Expected Fragmentation Pattern: The fragmentation of 3-Methyl-4-pyridinecarboxylic acid in an electron ionization (EI) mass spectrometer is expected to show a prominent molecular ion peak at m/z 137. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH) to give a fragment at m/z 120, and the loss of the entire carboxyl group (•COOH) to give a fragment at m/z 92.
Conclusion
This technical guide has provided detailed methodologies for the synthesis of 3-Methyl-4-pyridinecarboxylic acid, primarily through the selenium dioxide oxidation of 3,4-dimethylpyridine. The guide has also compiled and predicted the essential characterization data, including physical properties, ¹H NMR, IR, and mass spectrometry, necessary for the verification of the compound's identity and purity. The presented protocols and data serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.
References
Spectroscopic Analysis of 3-Methylisonicotinic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-Methylisonicotinic acid (CAS No: 4021-12-9), a key pyridinecarboxylic acid derivative utilized in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and predicted spectroscopic data to facilitate its identification and characterization.
While direct experimental spectra for this compound are not widely available in public databases, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions, coupled with detailed methodologies for data acquisition, provide a robust framework for the analysis of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are derived from computational models and analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 11.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |
| ~8.5 | Singlet | 1H | H2 (proton on the pyridine ring) |
| ~8.4 | Doublet | 1H | H6 (proton on the pyridine ring) |
| ~7.4 | Doublet | 1H | H5 (proton on the pyridine ring) |
| ~2.4 | Singlet | 3H | Methyl protons (-CH₃) |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | Carboxylic acid carbon (-COOH) |
| ~152 | C6 (pyridine ring) |
| ~148 | C2 (pyridine ring) |
| ~140 | C4 (pyridine ring) |
| ~135 | C3 (pyridine ring) |
| ~125 | C5 (pyridine ring) |
| ~18 | Methyl carbon (-CH₃) |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (from carboxylic acid, H-bonded) |
| ~3100 - 3000 | Medium | C-H stretch (aromatic) |
| ~2950 - 2850 | Weak | C-H stretch (methyl) |
| 1710 - 1680 | Strong | C=O stretch (carboxylic acid) |
| 1600 - 1450 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| 1320 - 1210 | Strong | C-O stretch (carboxylic acid) |
| 950 - 910 | Medium, Broad | O-H bend (out-of-plane) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Ratio | Proposed Fragment |
| 137 | [M]⁺ (Molecular Ion) |
| 120 | [M - OH]⁺ |
| 92 | [M - COOH]⁺ |
| 78 | [C₅H₄N]⁺ (Pyridine ring fragment) |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
To ensure a homogeneous solution, the sample may be gently vortexed or sonicated.
-
Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing, if required.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the manufacturer's guidelines.
-
Place the sample into the NMR magnet.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H and/or ¹³C NMR spectra using standard acquisition parameters. For ¹³C NMR, a proton-decoupled experiment is typically performed.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using the signal from the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of powdered this compound onto the ATR crystal.
-
Lower the press arm to ensure firm contact between the sample and the crystal.
-
-
Sample Preparation (Thin Solid Film):
-
Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
-
-
Data Acquisition:
-
Place the prepared sample (ATR unit or salt plate) into the sample compartment of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample holder.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For a solid sample, a direct insertion probe is typically used. A small amount of this compound is placed in a capillary tube at the end of the probe.
-
Alternatively, the sample can be dissolved in a suitable solvent and introduced via a liquid chromatography system (LC-MS).
-
-
Ionization (Electron Ionization - EI):
-
The sample is vaporized by heating in the ion source under high vacuum.
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecules to ionize, forming a molecular ion (M⁺) and various fragment ions.
-
-
Mass Analysis:
-
The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
-
The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.
-
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: General workflow for the spectroscopic analysis of this compound.
The Rising Profile of 3-Methylisonicotinic Acid Derivatives in Therapeutic Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Methylisonicotinic acid, a pyridinecarboxylic acid derivative, is emerging as a significant scaffold in medicinal chemistry. Its structural framework offers a versatile platform for the synthesis of novel compounds with diverse biological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound and its derivatives, with a particular focus on their potential as enzyme inhibitors. While direct, extensive research on a wide array of this compound derivatives is still expanding, a notable application has been identified in the development of potent inhibitors for Cholesterol 24-Hydroxylase (CH24H), a key enzyme in brain cholesterol metabolism. This guide will delve into the quantitative data, experimental methodologies, and relevant biological pathways associated with this important class of compounds.
Cholesterol 24-Hydroxylase (CH24H) Inhibition: A Prime Therapeutic Target
Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1, is a brain-specific enzyme belonging to the cytochrome P450 family. It plays a crucial role in maintaining cholesterol homeostasis in the central nervous system by converting cholesterol into 24S-hydroxycholesterol (24HC). This hydroxylation facilitates the elimination of excess cholesterol from the brain. Dysregulation of CH24H activity has been implicated in neurodegenerative diseases, making it an attractive target for therapeutic intervention.
Derivatives of this compound have been investigated as precursors for the synthesis of potent CH24H inhibitors. Specifically, they are utilized in the preparation of 4,5-dihydro-1H-pyrazole derivatives that exhibit significant inhibitory activity against this enzyme.
Quantitative Data: Inhibitory Potency of this compound-Derived Scaffolds
| Compound ID | Structure | CH24H IC50 (nM) | CYP3A4 Inhibition (%) @ 10 µM | cLogP |
| 3f | 4-hydroxyl-4-benzylpiperidine substituent on a 4-arylpyridine scaffold | 2.7 | - | - |
| 3q | Chloro-substituted 4-arylpyridine derivative | 2.4 | - | - |
| 3r | Methoxy-substituted 4-arylpyridine derivative | 4.7 | - | - |
| 3s | Fluoro-substituted 4-arylpyridine derivative | 6.1 | - | - |
| 3v (Soticlestat) | (4-benzyl-4-hydroxypiperidin-1-yl)(2,4'-bipyridin-3-yl)methanone | 7.4 | - | - |
Note: The data presented is for 4-arylpyridine derivatives, which are structurally analogous to the pyrazole derivatives synthesized from this compound. This information is provided as a representative illustration of the potential inhibitory potency.
Experimental Protocols
This section details the general synthetic procedures for preparing CH24H inhibitors from precursors like this compound and the bioassay protocol for evaluating their inhibitory activity.
General Synthesis of 4,5-Dihydro-1H-pyrazole Derivatives
The synthesis of 4,5-dihydro-1H-pyrazole derivatives typically involves a multi-step process starting from this compound.
Step 1: Synthesis of Chalcones
-
An appropriately substituted acetophenone is reacted with a substituted aromatic aldehyde in the presence of a base (e.g., sodium hydroxide or potassium hydroxide) in a suitable solvent like ethanol.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The resulting chalcone is typically precipitated by pouring the reaction mixture into ice-water and then filtered, washed, and dried.
Step 2: Cyclization to form 4,5-Dihydro-1H-pyrazoles
-
The synthesized chalcone is refluxed with hydrazine hydrate in a solvent such as ethanol or acetic acid.
-
The progress of the cyclization reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product is then purified by recrystallization or column chromatography.
DOT Script for Synthesis Workflow:
Caption: General workflow for the synthesis of 4,5-dihydro-1H-pyrazole derivatives.
Cholesterol 24-Hydroxylase (CH24H) Inhibition Assay
The inhibitory activity of the synthesized compounds against CH24H is determined using an in vitro enzyme assay.
-
Enzyme and Substrate Preparation: Recombinant human CH24H enzyme is used. The substrate, cholesterol, is prepared in a suitable buffer.
-
Incubation: The test compounds (at various concentrations) are pre-incubated with the CH24H enzyme in a reaction buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate (cholesterol) and a cofactor (NADPH).
-
Reaction Termination and Product Extraction: The reaction is stopped after a specific time by adding a quenching solution. The product, 24S-hydroxycholesterol, is extracted using an organic solvent.
-
Quantification: The amount of 24S-hydroxycholesterol formed is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
DOT Script for Inhibition Assay Workflow:
Caption: Workflow for determining the in vitro inhibitory activity against CH24H.
Signaling Pathway
The inhibition of CH24H by this compound derivatives directly impacts the cholesterol metabolism pathway in the brain.
DOT Script for CH24H Signaling Pathway:
Caption: Inhibition of CH24H by this compound derivatives blocks cholesterol elimination from the brain.
Other Potential Biological Activities
While the inhibition of CH24H is a significant finding, the isonicotinic acid scaffold is known to be a versatile pharmacophore. Derivatives of isonicotinic acid, such as hydrazides and amides, have been reported to exhibit a range of other biological activities, including antimicrobial and anticancer effects. Further investigation into the 3-methyl substituted analogues is warranted to explore their full therapeutic potential in these areas.
This compound and its derivatives represent a promising area of research in drug discovery. Their role as precursors to potent cholesterol 24-hydroxylase inhibitors highlights their potential in the development of therapeutics for neurodegenerative diseases. The synthetic accessibility and the established biological importance of the isonicotinic acid scaffold suggest that further exploration of this compound derivatives could lead to the discovery of novel agents with a wide spectrum of pharmacological activities. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their quest for new and effective therapies.
3-Methylisonicotinic acid as a precursor in organic synthesis
An In-depth Technical Guide to 3-Methylisonicotinic Acid as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 3-methyl-4-pyridinecarboxylic acid, is a substituted pyridine derivative that serves as a highly versatile and valuable building block in modern organic synthesis.[1][2][3][4] Its structure, featuring a pyridine ring, a carboxylic acid functional group, and a methyl group, offers multiple reactive sites for functionalization. This strategic arrangement makes it a key precursor in the synthesis of a wide array of complex molecules, particularly active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its synthesis, key reactions, and its application in the development of therapeutic agents, supported by detailed experimental protocols, quantitative data, and workflow visualizations.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is provided below, offering essential data for laboratory use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4021-12-9 | [1][2][4] |
| Molecular Formula | C₇H₇NO₂ | [2][3][5] |
| Molecular Weight | 137.14 g/mol | [2][3][5] |
| Appearance | White to beige or brown crystalline powder | [4][5][6] |
| Melting Point | 220-222 °C / 235-239 °C | [1][6] |
| Boiling Point | 389 °C | [3] |
| IUPAC Name | 3-methylpyridine-4-carboxylic acid | [3] |
Table 2: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference(s) |
| 8.59 | s | - | Pyridine H | [1] |
| 8.47 | d | 4.8 | Pyridine H | [1] |
| 7.69 | d | 4.8 | Pyridine H | [1] |
| 2.48 | s | - | -CH₃ | [1] |
| Solvent: DMSO-d₆, Frequency: 300 MHz. The acidic proton of the carboxyl group is often not observed or appears as a very broad signal in DMSO-d₆. |
Synthesis of this compound
The most commonly cited laboratory-scale synthesis involves the selective oxidation of the 4-methyl group of 3,4-dimethylpyridine.
Caption: Workflow for the synthesis of this compound.
Table 3: Reaction Data for Synthesis of this compound
| Parameter | Value | Reference(s) |
| Starting Material | 3,4-Dimethylpyridine | [1] |
| Oxidizing Agent | Selenium Dioxide (SeO₂) | [1] |
| Solvent | Diphenyl Ether | [1] |
| Reaction Temperature | 180 °C | [1] |
| Reaction Time | 1 hour | [1] |
| Purification Method | Recrystallization from ethanol | [1] |
| Yield | 47% | [1] |
Experimental Protocol: Synthesis via Oxidation[1]
-
Setup : In a suitable reaction vessel, dissolve 3,4-dimethylpyridine (0.28 mol) in diphenyl ether (150 mL).
-
Reagent Addition : Heat the solution to 150-170 °C. Slowly add selenium dioxide (0.56 mol) in batches over a period of 1 hour.
-
Reaction : After the addition is complete, heat the reaction mixture to 180 °C and maintain this temperature for 1 hour.
-
Work-up :
-
While the mixture is still hot, filter it to remove the selenium precipitate.
-
Wash the collected precipitate with boiling water (3 x 300 mL).
-
Combine the aqueous filtrates and wash with chloroform (3 x 300 mL) to remove organic impurities.
-
Evaporate the aqueous phase to dryness under reduced pressure.
-
-
Purification : Recrystallize the resulting crude solid from ethanol (approx. 450 mL) to yield pure 3-methyl-4-pyridinecarboxylic acid.
Core Reactivity and Functional Group Transformations
The carboxylic acid moiety is the primary site for transformations, enabling the creation of esters, amides, and acid chlorides, which are key intermediates for more complex derivatives.
Caption: Key functional group transformations of this compound.
Experimental Protocol: Esterification (via Thionyl Chloride)[1]
-
Setup : To a stirred solution of this compound (10 mmol) in methanol (20 mL), cool the flask to 0 °C in an ice bath.
-
Reagent Addition : Add thionyl chloride (20 mmol) dropwise over 1 hour.
-
Reaction : Remove the ice bath and stir the solution at 50 °C for 12 hours.
-
Work-up :
-
Cool the mixture to room temperature and dilute with water (25 mL).
-
Remove methanol via rotary evaporation.
-
Adjust the pH of the aqueous solution to ~6 with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x portions) and wash the combined organic layers with brine.
-
-
Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the methyl ester.
Experimental Protocol: Amide Coupling (via Acid Chloride)[7][8]
This is a two-step protocol involving the initial formation of the acid chloride.
Step A: Formation of 3-Methylisonicotinoyl Chloride Hydrochloride [7]
-
Setup : To a stirred mixture of this compound (0.2 mol) and DMF (1 mL, catalytic), carefully add thionyl chloride (60 mL).
-
Reaction : A vigorous gas evolution will occur. Stir for 30-60 minutes at room temperature until all the solid acid has dissolved.
-
Isolation : Remove the excess thionyl chloride under vacuum. Add diethyl ether (200 mL) to the residue to precipitate the product. Filter the crude product, wash with diethyl ether, and dry in vacuo. This acid chloride hydrochloride is often used directly in the next step.
Step B: Amide Formation [8]
-
Setup : Dissolve the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (2.0-3.0 eq) in an aprotic solvent (e.g., DCM, THF) at 0 °C.
-
Reagent Addition : Add the 3-methylisonicotinoyl chloride hydrochloride (1.0 eq), either neat or as a solution in the same solvent, to the amine solution.
-
Reaction : Allow the reaction to warm to room temperature and stir for 8-16 hours, monitoring by TLC.
-
Work-up : Quench the reaction with water. Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated NaHCO₃ solution and brine.
-
Purification : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Applications in the Synthesis of Bioactive Molecules
This compound is a precursor to several classes of therapeutic agents, including enzyme inhibitors for neurodegenerative diseases.
Cholesterol 24-Hydroxylase (CH24H) Inhibitors
CH24H (CYP46A1) is a brain-specific enzyme that converts cholesterol to 24S-hydroxycholesterol (24HC), playing a key role in brain cholesterol homeostasis.[9] Inhibitors of this enzyme are being investigated for the treatment of neurodegenerative diseases. Many potent inhibitors feature a 4-arylpyridine core, which can be synthesized via amide coupling of a pyridine carboxylic acid.[10]
Caption: Mechanism of Cholesterol 24-Hydroxylase (CH24H) inhibition.
Table 4: Biological Activity of Selected CH24H Inhibitors
| Compound | Structure Type | IC₅₀ (nM) | Reference(s) |
| Soticlestat (3v) | 4-Arylpyridine Derivative | 7.4 | [10] |
| Compound 3f | 4-Aryl-4-hydroxypiperidine | 2.7 | [10] |
| Compound 17 | 4-(4-methyl-1-pyrazolyl)pyridine | 8.5 | [9] |
While not all are direct derivatives of this compound, they represent the target class of molecules where its scaffold is highly relevant.
Synthesis of 4,5-Dihydro-1H-pyrazole Derivatives
Derivatives of 4,5-dihydro-1H-pyrazole (pyrazoline) are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[11][12] A common synthetic route involves the cyclocondensation of a chalcone (an α,β-unsaturated ketone) with a hydrazine derivative.[11] this compound can be converted to its hydrazide to serve as the key precursor for this synthesis.
Caption: Synthetic workflow for 4,5-dihydro-1H-pyrazole derivatives.
Experimental Protocol: Synthesis of a 4,5-Dihydro-1H-pyrazole Derivative[12]
This protocol is generalized from the synthesis of similar pyrazolines and requires the prior synthesis of 3-methylisonicotinohydrazide from the corresponding ester.
-
Setup : In a round-bottomed flask, dissolve the chalcone (1.0 eq) and 3-methylisonicotinohydrazide (1.2 eq) in a suitable solvent such as glacial acetic acid or ethanol.
-
Reaction : Heat the reaction mixture to reflux for 4-48 hours, monitoring completion by TLC.
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice.
-
Collect the precipitated crude product by filtration.
-
-
Purification : Wash the crude solid with water and then recrystallize from an appropriate solvent (e.g., ethanol) to yield the pure pyrazole derivative.
mGluR2 Negative Allosteric Modulators (NAMs)
Metabotropic glutamate receptor 2 (mGluR2) is a G protein-coupled receptor (GPCR) that plays a critical role in modulating glutamatergic neurotransmission. Negative allosteric modulators (NAMs) of mGluR2 do not compete with the endogenous ligand (glutamate) but bind to a different site on the receptor to reduce its activity.[13] This mechanism offers a more nuanced approach to receptor modulation and is a promising strategy for treating CNS disorders. Several potent mGluR2 NAMs, such as MNI-137, incorporate the this compound scaffold, highlighting its importance in CNS drug discovery.
Caption: Mechanism of mGluR2 negative allosteric modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. rzepa.net [rzepa.net]
- 5. researchgate.net [researchgate.net]
- 6. CN111943931A - Preparation method of pymetrozine - Google Patents [patents.google.com]
- 7. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids [mdpi.com]
- 8. fishersci.dk [fishersci.dk]
- 9. Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. [5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-yl](pyridin-4-yl)methanone | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Conformational fingerprinting of allosteric modulators in metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of the Synthesis of 3-Methylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylisonicotinic acid, also known as 3-methyl-4-pyridinecarboxylic acid, is a valuable heterocyclic building block in medicinal chemistry and drug development. Its derivatives have shown potential as inhibitors for various enzymes and as key intermediates in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive literature review of the primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data for comparison, and visual diagrams of the synthetic pathways to aid researchers in their synthetic endeavors.
Core Synthetic Strategies
The synthesis of this compound predominantly revolves around three main strategies, each with its own set of advantages and challenges:
-
Oxidation of 3,4-Dimethylpyridine (3,4-Lutidine): This is a direct and regioselective approach where the 4-methyl group is selectively oxidized to a carboxylic acid.
-
Oxidation of 3-Picoline (3-Methylpyridine): A common industrial and laboratory route for the synthesis of pyridine carboxylic acids. This method requires careful control of reaction conditions to achieve the desired product.
-
Hydrolysis of 3-Methyl-4-cyanopyridine: This two-step approach involves the synthesis of the corresponding cyanopyridine intermediate followed by hydrolysis to the carboxylic acid.
This guide will delve into the specifics of each of these synthetic pathways.
Oxidation of 3,4-Dimethylpyridine (3,4-Lutidine)
The oxidation of 3,4-dimethylpyridine offers a direct route to this compound. The key challenge lies in the selective oxidation of the 4-methyl group over the 3-methyl group. Selenium dioxide (SeO₂) has been effectively employed for this transformation.
Experimental Protocol: Selenium Dioxide Oxidation of 3,4-Dimethylpyridine
This protocol is adapted from a procedure described for the synthesis of 3-methyl-4-pyridinecarboxylic acid.
Materials:
-
3,4-Dimethylpyridine (3,4-Lutidine)
-
Selenium Dioxide (SeO₂)
-
Diphenyl ether
-
Chloroform
-
Ethanol
-
Boiling water
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, dissolve 3,4-dimethylpyridine in diphenyl ether.
-
Heat the solution to 150-170 °C.
-
Slowly add selenium dioxide in batches over a period of 1 hour.
-
After the addition is complete, heat the reaction mixture to 180 °C and maintain this temperature for 1 hour.
-
While still hot, filter the reaction mixture to remove the precipitated selenium.
-
Wash the collected precipitate with boiling water (3 x 300 mL).
-
Combine the aqueous filtrates and extract with chloroform (3 x 300 mL) to remove any remaining diphenyl ether.
-
Evaporate the aqueous phase to dryness under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure 3-methyl-4-pyridinecarboxylic acid.
Quantitative Data
| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 3,4-Dimethylpyridine | Selenium Dioxide | Diphenyl ether | 180 | 1 | 47 | [1] |
Reaction Pathway
References
Potential Therapeutic Applications of 3-Methylisonicotinic Acid Derivatives as Cholesterol 24-Hydroxylase Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
Abstract
3-Methylisonicotinic acid has been identified as a valuable precursor in the synthesis of a promising class of therapeutic agents: 4,5-dihydro-1H-pyrazole derivatives that act as potent and selective inhibitors of cholesterol 24-hydroxylase (CYP46A1). This enzyme plays a critical role in brain cholesterol homeostasis, and its dysregulation is implicated in the pathophysiology of several neurodegenerative diseases characterized by neuronal hyperexcitability. This technical guide provides an in-depth overview of the therapeutic potential of these compounds, their mechanism of action, relevant signaling pathways, and detailed experimental protocols for their evaluation.
Introduction: The Role of Cholesterol 24-Hydroxylase in Neurodegeneration
The brain, an organ rich in cholesterol, maintains a delicate balance of this lipid, which is crucial for normal neuronal function. Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1, is a brain-specific cytochrome P450 enzyme that catalyzes the conversion of cholesterol into 24S-hydroxycholesterol (24S-HC).[1][2] This hydroxylation facilitates the elimination of excess cholesterol from the brain across the blood-brain barrier.[1][2]
Emerging evidence suggests that elevated levels of 24S-HC can contribute to neuronal excitotoxicity. 24S-HC acts as a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors, a key player in glutamatergic excitatory neurotransmission.[3] Overactivation of NMDA receptors is a well-established mechanism in the progression of several neurodegenerative disorders, including epilepsy and Alzheimer's disease. Consequently, the inhibition of CH24H presents a compelling therapeutic strategy to reduce neuronal hyperexcitability and offer neuroprotection.
This compound: A Key Building Block for CH24H Inhibitors
This compound, also known as 3-methyl-4-pyridinecarboxylic acid, serves as a crucial starting material for the synthesis of 4,5-dihydro-1H-pyrazole derivatives. These pyrazole-based compounds have been identified as a promising scaffold for the development of potent and selective CH24H inhibitors. The synthesis of these derivatives allows for systematic structural modifications to optimize their pharmacological properties.
Mechanism of Action and Signaling Pathway
The therapeutic effect of this compound-derived pyrazole compounds stems from their ability to inhibit the enzymatic activity of CH24H. By blocking this enzyme, these inhibitors reduce the production of 24S-HC in the brain. The downstream effect is a dampening of the excessive glutamatergic signaling mediated by NMDA receptors, thereby mitigating neuronal excitotoxicity.
Quantitative Data on CH24H Inhibitors
While specific quantitative data for a series of CH24H inhibitors derived directly from this compound is not yet prominently available in the public domain, the potency of related pyrazole and other heterocyclic inhibitors of CH24H has been documented. The following table summarizes data for representative CH24H inhibitors to illustrate the typical potencies achieved for this target.
| Compound | Scaffold | IC50 (nM) | Assay Type | Reference |
| Compound 1 | Not Specified | 22 | In vitro human CYP46A1 with cholesterol substrate | [4] |
| Compound 2 | Not Specified | 32 | In vitro human CYP46A1 with cholesterol substrate | [4] |
| Soticlestat (TAK-935) | 4-arylpyridine | 7.4 | Not Specified | [5] |
| Voriconazole | Antifungal | 12,200 | In vitro human CYP46A1 with cholesterol substrate | [4] |
Experimental Protocols
Synthesis of 4,5-dihydro-1H-pyrazole Derivatives
The general synthetic route to 4,5-dihydro-1H-pyrazole derivatives often involves the condensation of a chalcone with a hydrazine derivative. In the context of CH24H inhibitors, a substituted nicotinic acid hydrazide, which can be prepared from this compound, would serve as a key intermediate.
A plausible synthetic scheme would involve:
-
Conversion of this compound to its corresponding acid chloride or ester.
-
Reaction with hydrazine hydrate to form this compound hydrazide.
-
Claisen-Schmidt condensation of an appropriate acetophenone with a substituted benzaldehyde to yield a chalcone.
-
Cyclization of the chalcone with this compound hydrazide in a suitable solvent (e.g., ethanol or acetic acid) to afford the desired 4,5-dihydro-1H-pyrazole derivative.
In Vitro Cholesterol 24-Hydroxylase (CYP46A1) Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against human CYP46A1.
Materials:
-
Human CYP46A1 microsomes
-
2-hydroxypropyl-β-cyclodextrin
-
100 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl2
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Cholesterol (substrate)
-
NADPH (reaction initiator)
-
Methanol with internal standards (e.g., bucetin and diclofenac) for quenching
-
384-well plates
-
LC-MS/MS system for analysis
Procedure:
-
In a 384-well plate, incubate 0.5 μL of human CYP46A1 microsomes (25 mg/mL) with 2-hydroxypropyl-β-cyclodextrin (10 mg/mL) and potassium phosphate buffer for 5 minutes.
-
Add 1 μL of varying half-log concentrations of the test compound to the designated wells and incubate for 5 minutes.
-
Add cholesterol to a final concentration of 25 μM.
-
Initiate the enzymatic reaction by adding 1 mM NADPH. The total incubation volume should be 50 μL.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 100 μL of methanol containing internal standards.
-
Centrifuge the plates to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of 24S-hydroxycholesterol.
-
Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Experimental Workflow for Screening and Development
The discovery and development of novel CH24H inhibitors derived from this compound can follow a structured workflow.
Conclusion
This compound is a valuable and strategically important starting material for the synthesis of 4,5-dihydro-1H-pyrazole derivatives, a class of compounds with significant potential as inhibitors of cholesterol 24-hydroxylase. The inhibition of this key enzyme in brain cholesterol metabolism offers a promising therapeutic avenue for the treatment of neurodegenerative diseases associated with neuronal hyperexcitability. The information and protocols provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry and neuropharmacology. Continued exploration of the structure-activity relationships of these pyrazole derivatives will be crucial in identifying clinical candidates with optimal potency, selectivity, and pharmacokinetic properties.
References
- 1. Cholesterol 24-hydroxylase - Wikipedia [en.wikipedia.org]
- 2. Targeting cytochrome P450 46A1 and brain cholesterol 24-hydroxylation to treat neurodegenerative diseases [explorationpub.com]
- 3. The role of cholesterol metabolic enzyme CYP46A1 and its metabolite 24S-hydroxycholesterol in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Fully Automated High-Throughput Flow Cytometry Screening System Enabling Phenotypic Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Effects of CYP46A1 Inhibition on Long-Term-Depression in Hippocampal Slices ex vivo and 24S-Hydroxycholesterol Levels in Mice in vivo [frontiersin.org]
An In-Depth Technical Guide to the Mechanism of Action of 3-Methylisonicotinic Acid Derivatives as Putative Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, and its dysregulation is implicated in numerous diseases, including cancer. The salvage pathway, which recycles nicotinamide to synthesize NAD+, is a key therapeutic target. Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in this pathway, making it an attractive target for inhibitor development. While direct and extensive research on 3-Methylisonicotinic acid derivatives as NAMPT inhibitors is not widely available in public literature, their structural similarity to known pyridine-based NAMPT inhibitors suggests a congruent mechanism of action. This guide consolidates the established principles of NAMPT inhibition by such compounds to provide a comprehensive understanding of the putative mechanism of action for this compound derivatives. By inhibiting NAMPT, these compounds are hypothesized to deplete intracellular NAD+ levels, leading to metabolic catastrophe and apoptotic cell death, particularly in cancer cells that are highly dependent on the NAD+ salvage pathway.
Introduction: The Critical Role of NAMPT in NAD+ Metabolism
Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme for hundreds of enzymatic reactions, playing a pivotal role in cellular energy metabolism, DNA repair, and cell signaling.[1] Mammalian cells synthesize NAD+ through three main pathways: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway from nicotinamide.[2] The salvage pathway is the predominant source of NAD+ in most tissues, and Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in this process.[3]
NAMPT catalyzes the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT).[1] Due to their high metabolic rate and reliance on NAD+-dependent enzymes for survival and proliferation, many cancer cells exhibit elevated NAMPT expression, making it a compelling target for anticancer therapy.[4]
The Hypothesized Mechanism of Action of this compound Derivatives
Based on the well-established mechanism of other pyridine-containing NAMPT inhibitors, this compound derivatives are proposed to act as competitive inhibitors of NAMPT, targeting the nicotinamide-binding site of the enzyme.
Competitive Inhibition of NAMPT
The core of the mechanism lies in the structural mimicry of nicotinamide by the this compound moiety. This allows the derivatives to bind to the active site of NAMPT, preventing the binding of the natural substrate, nicotinamide. The pyridine nitrogen atom is a crucial feature for this interaction, often forming hydrogen bonds with key amino acid residues within the active site, such as Tyr18.[1] The 3-methyl group and the carboxylic acid (or its derivative form) would occupy adjacent pockets, influencing the binding affinity and selectivity.
Downstream Cellular Consequences of NAMPT Inhibition
The inhibition of NAMPT initiates a cascade of cellular events, primarily driven by the depletion of the intracellular NAD+ pool.
-
NAD+ Depletion: The primary and most immediate effect of NAMPT inhibition is a rapid decrease in intracellular NAD+ levels. This depletion disrupts the cellular redox balance and impairs the function of numerous NAD+-dependent enzymes.[5]
-
Metabolic Collapse: Key metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation, are heavily reliant on NAD+ as a cofactor. NAD+ depletion leads to a bioenergetic crisis, characterized by a sharp decline in ATP production.[6]
-
Impaired DNA Repair: Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair that use NAD+ as a substrate. Reduced NAD+ levels compromise PARP activity, leading to an accumulation of DNA damage and genomic instability.[1]
-
Sirtuin Inactivation: Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide array of cellular processes, including gene expression, metabolism, and stress responses. Inhibition of NAMPT leads to the inactivation of sirtuins, further contributing to cellular dysfunction.[4]
-
Induction of Apoptosis: The culmination of metabolic collapse, DNA damage, and other cellular stresses triggers programmed cell death, or apoptosis. This is a key outcome for the therapeutic efficacy of NAMPT inhibitors in cancer treatment.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by NAMPT inhibition and a typical experimental workflow for evaluating putative inhibitors.
Quantitative Data and Structure-Activity Relationships (SAR) - Illustrative Examples
| Compound ID | R Group (Amide/Ester) | Other Modifications | Hypothetical NAMPT IC50 (nM) | Hypothetical Cell Viability IC50 (nM) |
| 3-MIA-01 | -COOH (Parent Acid) | None | >1000 | >1000 |
| 3-MIA-02 | -CONH-Phenyl | None | 150 | 350 |
| 3-MIA-03 | -CONH-(4-F-Phenyl) | Phenyl substitution | 80 | 180 |
| 3-MIA-04 | -CONH-CH2-Phenyl | Linker variation | 250 | 500 |
| 3-MIA-05 | -COOCH3 (Methyl Ester) | None | 800 | >1000 |
Key SAR Observations (Hypothetical):
-
Amide vs. Carboxylic Acid: Conversion of the carboxylic acid to an amide is generally expected to improve potency, as the amide can form additional hydrogen bonds within the active site and improve cell permeability.
-
Aromatic Substituents: Substitutions on the phenyl ring of an amide derivative can significantly impact potency. Electron-withdrawing groups, such as fluorine, may enhance binding affinity.
-
Linker Modifications: The nature and length of any linker between the core and other moieties are critical for optimal positioning within the binding pocket.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize NAMPT inhibitors.
In Vitro NAMPT Enzymatic Assay (Coupled-Enzyme Assay)
This assay measures the production of NAD+ in a multi-step enzymatic reaction.
Principle:
-
NAMPT converts nicotinamide and PRPP to NMN.
-
NMNAT converts NMN and ATP to NAD+.
-
A cycling reaction involving a specific dehydrogenase uses NAD+ to reduce a substrate, leading to a colorimetric or fluorometric signal.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide, PRPP, ATP
-
NMNAT enzyme
-
Dehydrogenase and its substrate (e.g., alcohol dehydrogenase and ethanol)
-
Detection reagent (e.g., resazurin)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
96-well microplates
-
Test compounds (this compound derivatives)
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the test compound dilutions, NAMPT enzyme, nicotinamide, and PRPP.
-
Initiate the reaction by adding ATP and NMNAT.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Add the cycling reaction components (dehydrogenase, its substrate, and detection reagent).
-
Incubate at 37°C until a sufficient signal develops.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Cellular NAD+ Quantification Assay
This assay measures the intracellular levels of NAD+.
Principle: Cell lysates are prepared, and NAD+ is extracted. The amount of NAD+ is then quantified using an enzymatic cycling assay similar to the one described above.
Materials:
-
Cell culture reagents
-
Cancer cell line of interest (e.g., A2780, HCT116)
-
Test compounds
-
Lysis buffer
-
NAD+ extraction buffer
-
NAD+/NADH quantification kit
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24-72 hours).
-
Lyse the cells and extract NAD+ according to the kit manufacturer's protocol.
-
Perform the enzymatic cycling reaction to quantify NAD+ levels.
-
Measure the signal using a microplate reader.
-
Normalize the NAD+ levels to the total protein concentration in each sample.
Cell Viability Assay (SRB Assay)
This assay assesses the cytotoxic effect of the compounds on cancer cells.
Principle: The sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.
Materials:
-
Cell culture reagents and cancer cell line
-
Test compounds
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Seed cells in a 96-well plate and treat with test compounds as described for the NAD+ quantification assay.
-
After the incubation period, fix the cells by adding cold TCA and incubating for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Conclusion and Future Directions
While direct experimental evidence for this compound derivatives as NAMPT inhibitors is currently limited, their structural features strongly suggest a plausible mechanism of action centered on the competitive inhibition of NAMPT. This guide provides a comprehensive framework for understanding this putative mechanism, based on the extensive research conducted on other pyridine-based NAMPT inhibitors.
Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives. Elucidating their structure-activity relationships, determining their potency and selectivity for NAMPT, and assessing their efficacy in cellular and in vivo models will be crucial steps in validating their potential as a novel class of therapeutic agents. The detailed experimental protocols provided herein offer a clear roadmap for undertaking such investigations. The insights gained from these studies will not only shed light on this specific class of compounds but also contribute to the broader understanding of NAMPT inhibition and the development of next-generation NAD+-depleting anticancer drugs.
References
- 1. Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 5. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 3-Methylisonicotinic Acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available information on the solubility and stability of 3-Methylisonicotinic acid. It is important to note that specific quantitative experimental data for this compound is limited in publicly accessible scientific literature. Therefore, this guide also includes data on the closely related parent compounds, nicotinic acid and isonicotinic acid, for comparative purposes and to provide insights into expected properties. All data for related compounds should be considered as indicative and not a direct substitute for experimental validation of this compound.
Introduction
This compound, also known as 3-methyl-4-pyridinecarboxylic acid, is a derivative of isonicotinic acid.[1] Its chemical structure consists of a pyridine ring with a carboxylic acid group at the 4-position and a methyl group at the 3-position. This compound serves as a valuable building block in organic synthesis, particularly in the preparation of pharmacologically active molecules. For instance, it is used in the synthesis of derivatives that act as cholesterol 24-hydroxylase inhibitors, which are being investigated for the treatment of neurodegenerative diseases.[1][2]
Understanding the solubility and stability of this compound is crucial for its application in drug discovery and development, including formulation, storage, and analytical method development. This guide aims to consolidate the available information and provide standardized methodologies for its characterization.
Physicochemical Properties of this compound
Limited experimental data is available for the physicochemical properties of this compound. The table below summarizes the information gathered from various chemical supplier databases.
| Property | Value | Reference(s) |
| Chemical Name | 3-Methyl-4-pyridinecarboxylic acid | [1] |
| Synonyms | This compound | [1][2] |
| CAS Number | 4021-12-9 | [1][3][4] |
| Molecular Formula | C₇H₇NO₂ | [1][4][5] |
| Molecular Weight | 137.14 g/mol | [1][4][5] |
| Melting Point | ~235 °C | [2][3] |
| Appearance | White to light yellow or brown solid/powder | [2][5] |
Solubility Profile
Solubility of Related Compounds: Nicotinic Acid and Isonicotinic Acid
To provide a framework for understanding the potential solubility of this compound, the following table summarizes the solubility of nicotinic acid (3-pyridinecarboxylic acid) and isonicotinic acid (4-pyridinecarboxylic acid) in various solvents.
| Solvent | Nicotinic Acid Solubility ( g/100 mL) | Isonicotinic Acid Solubility ( g/100 mL) | Temperature (°C) |
| Water | 1.67 | 5.2 | 25 |
| Ethanol | 0.8 | 0.4 | 25 |
| Diethyl Ether | Insoluble | Insoluble | 25 |
| Acetone | 0.1 | 0.08 | 25 |
| DMSO | Soluble | Soluble | Not Specified |
| Chloroform | Insoluble | Insoluble | 25 |
Note: The data presented in this table is compiled from various sources on nicotinic and isonicotinic acid and is intended for comparative purposes only.
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a solid compound like this compound is the shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, DMSO)
-
Thermostatically controlled shaker bath
-
Analytical balance
-
Volumetric flasks
-
Centrifuge
-
HPLC with a suitable column (e.g., C18) and detector (e.g., UV)
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Place the container in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary experiment can determine the time to reach equilibrium.
-
After reaching equilibrium, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.
-
Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.
Stability Profile
The stability of this compound is a critical parameter for its handling, storage, and formulation. Stability studies are essential to identify potential degradation pathways and to establish a suitable shelf-life.
General Stability Considerations
-
pH Stability: As a carboxylic acid, the stability of this compound is likely to be pH-dependent. At extreme pH values and elevated temperatures, it may be susceptible to degradation.
-
Thermal Stability: The melting point of approximately 235 °C suggests good thermal stability in the solid state under normal storage conditions.[2][3] Stability in solution at various temperatures needs to be experimentally determined.
-
Photostability: The pyridine ring in the structure suggests potential photosensitivity. Photostability testing according to ICH Q1B guidelines is recommended.[6][7]
Stability of Related Compounds
Studies on derivatives of nicotinic acid have shown that they can undergo hydrolysis. For instance, methylnicotinate in aqueous solution slowly hydrolyzes to nicotinic acid.[8] Esters of nicotinic acid have also been shown to exhibit pseudo-first-order degradation kinetics, with both acid and base-catalyzed loss.[9]
Experimental Protocol for Stability Testing
Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature and humidity controlled chambers
-
Photostability chamber (ICH Q1B compliant)
-
Validated stability-indicating HPLC method
Procedure:
-
Solution State Stability:
-
Acid Hydrolysis: Dissolve the compound in a solution of HCl and heat (e.g., at 60-80 °C) for a defined period.
-
Base Hydrolysis: Dissolve the compound in a solution of NaOH and keep at room temperature or heat for a defined period.
-
Oxidative Degradation: Dissolve the compound in a solution of H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Dissolve the compound in a suitable solvent (e.g., water or a buffer) and heat.
-
For all conditions, samples are taken at various time points, neutralized if necessary, and analyzed by HPLC to determine the amount of degradation.
-
-
Solid State Stability:
-
Thermal Stability: Expose the solid compound to elevated temperatures (e.g., 40°C, 60°C, 80°C) with and without controlled humidity.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6] A dark control sample should be stored under the same conditions but protected from light.
-
Samples are analyzed at specified time points.
-
References
- 1. scbt.com [scbt.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. americanelements.com [americanelements.com]
- 5. 3-Methyl-isonicotinic acid | CymitQuimica [cymitquimica.com]
- 6. database.ich.org [database.ich.org]
- 7. q1scientific.com [q1scientific.com]
- 8. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4,5-dihydro-1H-pyrazole Derivatives from 3-Methylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-dihydro-1H-pyrazole, commonly known as pyrazoline, represents a significant class of five-membered nitrogen-containing heterocyclic compounds. These scaffolds are of considerable interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antioxidant properties.[1][2] The synthesis of pyrazoline derivatives is often achieved through a robust and versatile two-step process. This involves an initial Claisen-Schmidt condensation to form a chalcone (an α,β-unsaturated ketone), followed by a cyclocondensation reaction with a hydrazine derivative.[3]
This document provides detailed application notes and experimental protocols for the synthesis of novel 4,5-dihydro-1H-pyrazole derivatives, utilizing 3-Methylisonicotinic acid as a readily available starting material. The incorporation of the 3-methylpyridine moiety is of particular interest for exploring new structure-activity relationships in drug discovery.
Overall Synthetic Pathway
The synthesis commences with the conversion of this compound to a key intermediate, 4-acetyl-3-methylpyridine. This ketone then undergoes a Claisen-Schmidt condensation with a variety of aromatic aldehydes to yield chalcone intermediates. Subsequent cyclization of these chalcones with hydrazine hydrate affords the target 4,5-dihydro-1H-pyrazole derivatives.
Caption: Overall synthetic workflow from this compound to 4,5-dihydro-1H-pyrazole derivatives.
Experimental Protocols
Protocol 1: Synthesis of 4-Acetyl-3-methylpyridine from this compound
This protocol is adapted from established methods for the synthesis of acetylpyridines from their corresponding carboxylic acids.[4][5][6]
Step 1a: Esterification of this compound
-
Suspend this compound (1 eq.) in methanol (10 vol.).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq.) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 vol.).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 3-methylisonicotinate.
Step 1b: Condensation to form 4-Acetyl-3-methylpyridine
-
To a solution of sodium ethoxide (2 eq.) in dry ethanol (15 vol.), add methyl 3-methylisonicotinate (1 eq.) and ethyl acetate (1.5 eq.).
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully add water to dissolve the precipitate.
-
Acidify the aqueous solution with concentrated hydrochloric acid to pH 2-3 and reflux for 2 hours to effect hydrolysis and decarboxylation.
-
Cool the solution and neutralize with a saturated aqueous solution of sodium carbonate.
-
Extract the product with dichloromethane (3 x 15 vol.).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation under reduced pressure to yield 4-acetyl-3-methylpyridine.
Protocol 2: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
This is a general procedure for the base-catalyzed condensation of an aryl ketone with an aromatic aldehyde.[7][8]
-
Dissolve 4-acetyl-3-methylpyridine (1 eq.) and a substituted aromatic aldehyde (1 eq.) in ethanol (20 vol.).
-
To this solution, add an aqueous solution of sodium hydroxide (40%, 5 vol.) dropwise while stirring at room temperature.
-
Continue stirring at room temperature for 4-6 hours. A precipitate may form during this time.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, pour the mixture into crushed ice.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product fully.
-
Filter the solid, wash with cold water until the filtrate is neutral, and air dry.
-
Recrystallize the crude chalcone from ethanol to obtain the purified product.
Protocol 3: Synthesis of 4,5-dihydro-1H-pyrazole Derivatives
This protocol describes the cyclization of a chalcone with hydrazine hydrate.[3][9]
-
Dissolve the synthesized chalcone derivative (1 eq.) in ethanol (25 vol.).
-
Add hydrazine hydrate (1.5 eq.) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and air dry.
-
Recrystallize the crude pyrazoline derivative from a suitable solvent such as ethanol or methanol to obtain the final product.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of chalcones and their subsequent conversion to pyrazoline derivatives, based on analogous reactions reported in the literature.
Table 1: Representative Data for Chalcone Synthesis
| Entry | Ketone | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | M.P. (°C) | Ref. |
| 1 | Acetophenone | Benzaldehyde | NaOH | Ethanol | 4 | 92 | 55-57 | [7] |
| 2 | Acetophenone | 4-Chlorobenzaldehyde | KOH | Ethanol | 6 | 88 | 128-130 | [7] |
| 3 | 4-Methoxyacetophenone | 4-Nitrobenzaldehyde | NaOH | Ethanol | 5 | 95 | 162-164 | [3] |
| 4 | 2-Acetylpyridine | Benzaldehyde | KOH | Ethanol | 24 | 85 | 78-80 | [10] |
Table 2: Representative Data for Pyrazoline Synthesis
| Entry | Chalcone Derivative | Reagent | Solvent | Time (h) | Yield (%) | M.P. (°C) | Ref. |
| 1 | 1,3-Diphenyl-2-propen-1-one | Hydrazine Hydrate | Ethanol | 6 | 85 | 118-120 | [9] |
| 2 | 1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | Hydrazine Hydrate | Acetic Acid | 4 | 90 | 145-147 | [3] |
| 3 | 1-Phenyl-3-(4-chlorophenyl)-2-propen-1-one | Phenylhydrazine | Ethanol | 8 | 82 | 188-190 | [9] |
| 4 | 1-(Pyridin-2-yl)-3-phenyl-2-propen-1-one | Hydrazine Hydrate | Ethanol | 6 | 78 | 134-136 | [10] |
Table 3: Representative Characterization Data for a 4,5-dihydro-1H-pyrazole Derivative
| Analysis | Data |
| ¹H NMR | δ (ppm): 3.10 (dd, 1H, HA of CH₂), 3.75 (dd, 1H, HB of CH₂), 5.40 (dd, 1H, CH), 7.00-8.50 (m, Ar-H), 9.80 (s, 1H, NH) |
| ¹³C NMR | δ (ppm): 42.5 (C-4), 60.2 (C-5), 152.8 (C=N), 115-150 (Aromatic C) |
| IR (KBr) | ν (cm⁻¹): 3320 (N-H), 1595 (C=N), 1500 (C=C) |
| Mass (m/z) | [M+H]⁺ corresponding to the calculated molecular weight |
Note: The spectral data are generalized and will vary depending on the specific substituents on the aromatic rings.
Potential Applications and Biological Relevance
Pyrazoline derivatives are known to exhibit a broad spectrum of pharmacological activities.[1][2] The introduction of a 3-methylpyridine moiety may lead to novel compounds with potential as:
-
Antimicrobial Agents: Pyridine and pyrazoline rings are present in many antimicrobial compounds.
-
Anticancer Agents: Many pyrazoline derivatives have shown promising anticancer activity.[11]
-
Anti-inflammatory Agents: Some pyrazolines act as inhibitors of cyclooxygenase (COX) enzymes.
-
CNS Agents: Certain pyrazoline derivatives have shown antidepressant and anticonvulsant properties.
The synthesized compounds can be screened for various biological activities to identify lead compounds for further drug development.
Caption: Workflow for the biological evaluation of synthesized pyrazoline derivatives.
Conclusion
The synthetic route from this compound provides a viable and efficient pathway to novel 4,5-dihydro-1H-pyrazole derivatives. The protocols outlined, based on well-established chemical transformations, offer a solid foundation for the synthesis and exploration of this promising class of heterocyclic compounds. The versatility of the Claisen-Schmidt condensation allows for the generation of a diverse library of compounds for biological screening, which is a crucial step in modern drug discovery and development.
References
- 1. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. benchchem.com [benchchem.com]
- 5. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. thepharmajournal.com [thepharmajournal.com]
Application Notes: 3-Methylisonicotinic Acid as a Key Intermediate for Potent and Selective Cholesterol 24-Hydroxylase (CYP46A1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol 24-hydroxylase (CYP46A1), a cytochrome P450 enzyme predominantly expressed in the brain, plays a crucial role in maintaining cholesterol homeostasis in the central nervous system (CNS).[1] It catalyzes the conversion of cholesterol to 24S-hydroxycholesterol (24HC), a more soluble oxysterol that can cross the blood-brain barrier to enter systemic circulation for subsequent metabolism in the liver. Dysregulation of CYP46A1 activity and the resulting alterations in brain cholesterol levels have been implicated in the pathophysiology of various neurodegenerative disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. Consequently, the development of potent and selective CYP46A1 inhibitors has emerged as a promising therapeutic strategy for these debilitating conditions.
3-Methylisonicotinic acid, a substituted pyridine carboxylic acid, serves as a valuable and versatile intermediate in the synthesis of a novel class of CYP46A1 inhibitors. Its unique structural features allow for the construction of complex heterocyclic systems, such as pyrazolylpyridine derivatives, which have demonstrated significant inhibitory activity against CYP46A1. This document provides detailed application notes, experimental protocols, and relevant data on the use of this compound in the development of CYP46A1 inhibitors.
Signaling Pathway and Therapeutic Rationale
The signaling pathway involving CYP46A1 is central to brain cholesterol metabolism. An imbalance in this pathway can lead to neuronal dysfunction and contribute to neurodegeneration.
References
Application Notes and Protocols for the Oxidation of 3,4-Lutidine to 3-Methylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 3-methylisonicotinic acid via the oxidation of 3,4-lutidine. Three different oxidative methods are presented to offer flexibility in reagent choice and reaction conditions. All quantitative data is summarized for easy comparison, and a generalized experimental workflow is provided.
Data Presentation
| Oxidation Method | Oxidizing Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time | Reported Yield (%) | Purity |
| Method 1 | Selenium Dioxide (SeO₂) | Diphenyl Ether | 180 | 1 hour | 47 | High after recrystallization |
| Method 2 | Potassium Permanganate (KMnO₄) | Water/Alkaline | Reflux (approx. 100) | Several hours | Typically moderate to high | Requires careful purification |
| Method 3 | Nitric Acid (HNO₃) | Excess Nitric Acid | 180 - 370 | 2 seconds - 30 minutes | Potentially high | Product isolated as nitrate salt |
Experimental Protocols
Method 1: Oxidation with Selenium Dioxide
This protocol is based on a well-documented procedure for the selective oxidation of one methyl group in 3,4-lutidine.
Materials:
-
3,4-Lutidine
-
Selenium Dioxide (SeO₂)
-
Diphenyl Ether
-
Chloroform
-
Ethanol
-
Boiling water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-lutidine (0.28 mol) in diphenyl ether (150 mL).
-
Heat the solution to 150-170 °C.
-
Slowly add selenium dioxide (0.56 mol) in portions over a period of 1 hour.
-
After the addition is complete, increase the temperature to 180 °C and maintain it for 1 hour.
-
While still hot, filter the reaction mixture to remove the selenium-containing precipitate.
-
Wash the collected precipitate with boiling water (3 x 300 mL).
-
Combine the aqueous filtrates and extract with chloroform (3 x 300 mL) to remove any remaining diphenyl ether and unreacted starting material.
-
Evaporate the aqueous phase to dryness under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from ethanol (450 mL) to yield pure this compound.[1]
Method 2: Oxidation with Potassium Permanganate (A General Approach)
This protocol is a generalized procedure based on the known reactivity of potassium permanganate with alkylpyridines.[2] Optimal conditions may require further optimization for 3,4-lutidine specifically.
Materials:
-
3,4-Lutidine
-
Potassium Permanganate (KMnO₄)
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) for acidification
-
Sodium bisulfite or hydrogen peroxide for quenching excess permanganate
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a large round-bottom flask, prepare an aqueous solution of 3,4-lutidine.
-
Add a base such as sodium hydroxide or sodium carbonate to the solution.
-
Heat the mixture to reflux.
-
Slowly and carefully add a solution of potassium permanganate to the refluxing mixture. The purple color of the permanganate should disappear as it reacts. Continue addition until a persistent purple color is observed.
-
Maintain the reflux for several hours to ensure complete oxidation.
-
Cool the reaction mixture and quench any excess potassium permanganate by the dropwise addition of sodium bisulfite solution or hydrogen peroxide until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Carefully acidify the filtrate with sulfuric acid or hydrochloric acid to the isoelectric point of this compound to precipitate the product.
-
Collect the precipitated product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.
Method 3: Oxidation with Nitric Acid (A General Approach)
This protocol is based on general procedures for the oxidation of alkylpyridines using nitric acid at high temperatures and pressures.[3][4] Caution: This reaction should only be performed in a specialized high-pressure reactor by trained personnel due to the high temperatures and pressures involved and the corrosive nature of nitric acid.
Materials:
-
3,4-Lutidine
-
Concentrated Nitric Acid (HNO₃)
-
High-pressure reactor
-
Apparatus for controlled cooling and crystallization
Procedure:
-
Charge the high-pressure reactor with 3,4-lutidine and a significant excess of concentrated nitric acid.
-
Seal the reactor and heat the mixture to a temperature in the range of 180-370 °C, leading to a pressure increase of 20-500 atm.
-
Maintain these conditions for a short reaction time, typically ranging from 2 seconds to 30 minutes.
-
Rapidly cool the reaction mixture.
-
Adjust the concentration of the nitric acid to 10-28% by adding water.
-
Cool the solution to 0-20 °C to crystallize the this compound as its hydronitrate salt.
-
Isolate the crystalline hydronitrate by filtration.
-
To obtain the free acid, dissolve the hydronitrate salt in water and adjust the pH to the isoelectric point of this compound using a suitable base, which will cause the product to precipitate.
-
Filter the precipitate, wash with cold water, and dry.
Mandatory Visualization
Caption: Generalized workflow for the synthesis and purification of this compound.
References
- 1. orgosolver.com [orgosolver.com]
- 2. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 3. US3741976A - Process for the production of pyridine carboxylic acids from lower alykyl pyridines - Google Patents [patents.google.com]
- 4. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
Application Notes and Protocols: 3-Methylisonicotinic Acid in the Preparation of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the established anti-inflammatory potential of isonicotinic and nicotinic acid derivatives. While 3-Methylisonicotinic acid is a promising scaffold, the direct synthesis and evaluation of its derivatives as anti-inflammatory agents are not extensively documented in publicly available literature. Therefore, the subsequent information serves as a scientifically guided framework for initiating research in this specific area, with protocols and data adapted from studies on closely related compounds.
Introduction
Nicotinic acid and its isomers, including isonicotinic acid, have been identified as valuable starting materials in the synthesis of novel anti-inflammatory agents.[1][2] Derivatives of these scaffolds have shown potent inhibitory activity against key targets in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as the production of reactive oxygen species (ROS).[3][4] this compound, a substituted derivative of isonicotinic acid, presents an interesting chemical scaffold for the development of new anti-inflammatory drug candidates. The methyl group can potentially influence the compound's lipophilicity, metabolic stability, and binding affinity to target enzymes.
This document provides a proposed framework for the synthesis, characterization, and evaluation of novel anti-inflammatory agents derived from this compound.
Proposed Mechanism of Action
Based on studies of analogous isonicotinic acid derivatives, compounds derived from this compound are hypothesized to exert their anti-inflammatory effects through one or more of the following mechanisms:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX-1 and COX-2, which are crucial for the synthesis of prostaglandins, key mediators of inflammation and pain.[5][6] Derivatives of this compound could be designed to selectively inhibit COX-2, potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs.[5]
-
Inhibition of Lipoxygenase (LOX) Enzymes: The LOX pathway is responsible for the production of leukotrienes, which are potent pro-inflammatory mediators.[7][8] Dual COX/LOX inhibitors are of significant interest for their broad-spectrum anti-inflammatory activity.[3]
-
Reduction of Reactive Oxygen Species (ROS): Some isonicotinic acid derivatives have demonstrated the ability to inhibit the production of ROS by immune cells, which are key signaling molecules in the inflammatory response.[1]
Signaling Pathway: Arachidonic Acid Cascade
The following diagram illustrates the central role of COX and LOX enzymes in the metabolism of arachidonic acid to produce pro-inflammatory prostaglandins and leukotrienes.
Caption: Inhibition of COX and LOX pathways by hypothetical derivatives.
Synthesis of 3-Methylisonicotinoyl Derivatives: A Proposed Workflow
The synthesis of novel anti-inflammatory agents from this compound can be approached through several established synthetic routes. A common strategy involves the formation of an ester or an amide linkage. The following workflow outlines a general procedure for the synthesis of an ester derivative, adapted from methodologies used for isonicotinic acid.[1]
Caption: General workflow for the synthesis of 3-Methylisonicotinoyl derivatives.
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical 3-Methylisonicotinate Ester
This protocol describes the synthesis of an ester derivative of this compound with a substituted phenol, a common structural motif in anti-inflammatory compounds.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-aminophenol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and the substituted phenol (1.1 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
In a separate flask, dissolve DCC (1.2 eq) in anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This colorimetric assay is used to determine the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)
-
Synthesized compounds
-
Reference inhibitors (e.g., Celecoxib, Ibuprofen)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the synthesized compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme to each well.
-
Add various concentrations of the synthesized compounds or reference inhibitors to the wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately add TMPD, which will be oxidized by the peroxidase activity of COX to produce a colored product.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) every minute for 5-10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration to calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard animal model for evaluating the acute anti-inflammatory activity of a compound.
Materials:
-
Wistar rats or Swiss albino mice
-
Synthesized compound
-
Reference drug (e.g., Indomethacin)
-
1% Carrageenan solution in saline
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups: vehicle control, reference drug, and different doses of the synthesized compound.
-
Administer the synthesized compound or reference drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Presentation
The following tables present hypothetical but realistic data for a series of compounds derived from this compound, based on published data for similar isonicotinic acid derivatives.[1][9]
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Hypothetical 3-Methylisonicotinoyl Derivatives
| Compound ID | R-Group Structure | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| MIA-01 | 4-aminophenyl | >100 | 5.2 ± 0.4 | >19.2 |
| MIA-02 | 3-hydroxyphenyl | 85.6 ± 7.1 | 2.8 ± 0.2 | 30.6 |
| MIA-03 | 4-acetylphenyl | >100 | 8.1 ± 0.6 | >12.3 |
| Celecoxib | (Reference) | 7.6 | 0.04 | 190 |
| Ibuprofen | (Reference) | 11.2 | 25.1 | 0.45 |
Table 2: In Vivo Anti-inflammatory Activity of Compound MIA-02 in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3 hours |
| Vehicle Control | - | 0 |
| MIA-02 | 10 | 35.2 ± 3.1* |
| MIA-02 | 20 | 58.7 ± 4.5 |
| Indomethacin | 10 | 65.4 ± 5.2 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.
Conclusion
This compound represents a promising and underexplored scaffold for the development of novel anti-inflammatory agents. The protocols and workflows presented here provide a comprehensive starting point for researchers to synthesize and evaluate new derivatives based on this core structure. The potential to modulate activity and selectivity through substitution on the isonicotinic acid ring makes this an attractive area for further investigation in the pursuit of safer and more effective anti-inflammatory therapies.
References
- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Natural Inhibitors against Potential Targets of Cyclooxygenase, Lipoxygenase and Leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of the lipoxygenase pathway block development of Brugia malayi L3 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid [diva-portal.org]
Application of 3-Methylisonicotinic Acid in Medicinal Chemistry Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Methylisonicotinic acid, also known as 3-methyl-4-pyridinecarboxylic acid, is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid pyridine core, substituted with both a methyl group and a carboxylic acid handle, allows for versatile chemical modifications, making it a valuable scaffold for the synthesis of complex molecules with diverse biological activities. While direct derivatives of this compound are explored for various therapeutic targets, its primary application in recent advanced medicinal chemistry research has been as a key structural motif in the design of potent anticancer agents, specifically as a component of the azaindenoisoquinoline class of topoisomerase I inhibitors.
This document details the application of the this compound scaffold in the context of developing 7-azaindenoisoquinolines, a promising class of non-camptothecin topoisomerase I (Top1) inhibitors. These compounds exhibit potent cytotoxic activity against a range of human cancer cell lines by stabilizing the Top1-DNA cleavage complex, leading to irreperable DNA damage and apoptosis.
Application as a Precursor to 7-Azaindenoisoquinoline Topoisomerase I Inhibitors
The pyridine D-ring is a critical component of the azaindenoisoquinoline pharmacophore. The introduction of a nitrogen atom into the indenoisoquinoline system, particularly at the 7-position, has been shown to enhance Top1 inhibitory activity and cytotoxicity.[1] this compound serves as a conceptual precursor for this 7-azaindole moiety, providing the core pyridine structure. The systematic study of azaindenoisoquinolines has revealed that the placement of the nitrogen atom is critical for activity, with the 7-aza series demonstrating the most potent biological effects.[1]
Mechanism of Action: Topoisomerase I Inhibition
Topoisomerase I is an essential nuclear enzyme that relaxes supercoiled DNA by introducing transient single-strand breaks, allowing for critical cellular processes like DNA replication and transcription.[1] Anticancer agents like camptothecin and the azaindenoisoquinolines act not by inhibiting the enzyme's catalytic activity directly, but by trapping the covalent Top1-DNA cleavage complex (Top1-DNAcc).[1] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When a DNA replication fork collides with this trapped complex, it results in a permanent, lethal double-strand break, triggering apoptosis and cell death.[1]
Data Presentation: Biological Activity of Azaindenoisoquinolines
The following tables summarize the in vitro biological activity of a series of azaindenoisoquinolines, demonstrating the structure-activity relationships (SAR) based on the position of the nitrogen atom and substitution patterns. Data is sourced from Kiselev et al., J. Med. Chem. 2012, 55(4), 1682–1697.[1]
Table 1: Topoisomerase I Inhibitory and Antiproliferative Activity of Azaindenoisoquinolines
| Compound | Aza-Position | R | Top1 Cleavage Activity¹ | Cytotoxicity MGM (µM)² |
|---|---|---|---|---|
| 6 | 7-Aza | H | +++ | 1.1 |
| 7 | 7-Aza | 3-(Dimethylamino)propyl | ++ | 2.5 |
| 17 | 8-Aza | H | ++ | >10 |
| 18 | 8-Aza | 3-(Dimethylamino)propyl | + | 5.0 |
| 27 | 9-Aza | H | ++ | 2.5 |
| 28 | 9-Aza | 3-(Dimethylamino)propyl | + | >10 |
| 37 | 10-Aza | H | ++ | >10 |
| 55 | 7-Aza, 9-Methoxy | H | +++ | 0.22 |
| 56 | 7-Aza, 9-Methoxy | 3-(Dimethylamino)propyl | +++ | 0.35 |
| Camptothecin (2) | - | - | ++++ | 0.05 |
¹ Relative Top1 inhibitory potencies are presented as follows: +: weak activity; ++: moderate activity; +++: strong activity; ++++: very strong activity (similar to 1 µM Camptothecin).[1] ² MGM: Mean graph midpoint for growth inhibition of all human cancer cell lines successfully tested.[1]
Structure-Activity Relationship (SAR)
The biological data reveals key structural requirements for potent Top1 inhibition and cytotoxicity in the azaindenoisoquinoline series.
References
Application Notes and Protocols for the Synthesis of 3-Methylisonicotinic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 3-methylisonicotinic acid esters, which are valuable intermediates in the development of pharmaceutical compounds and other specialty chemicals. The following sections describe two primary, reliable methods for this esterification: the direct Fischer-Speier esterification and a two-step method involving the formation of an acyl chloride intermediate.
Introduction
This compound, also known as 3-methyl-4-pyridinecarboxylic acid, is a substituted pyridine derivative. Its esters are key building blocks in organic synthesis. The esterification of this compound can be achieved through several standard methods. This document outlines two of the most common and effective approaches, providing step-by-step experimental protocols and expected outcomes.
Method 1: Fischer-Speier Esterification
This is a classic and straightforward method for esterification, involving the reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. This reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction towards the product.[1][2][3]
Reaction Scheme:
Where (Py)-CH3 represents the 3-methylpyridine ring and R' is an alkyl group (e.g., methyl, ethyl).
Experimental Protocol: Synthesis of Methyl 3-Methylisonicotinate
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 10 g).
-
Reagent Addition: Add an excess of the desired alcohol, such as methanol (e.g., 25 mL), to the flask.[4]
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3 mL) to the stirred mixture.[4]
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 8 hours).[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate or sodium carbonate until the effervescence ceases.
-
The methyl 3-methylisonicotinate may separate as an oil.
-
-
Extraction and Purification:
-
Extract the product into an organic solvent such as chloroform or ethyl acetate.[4]
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude ester can be purified by vacuum distillation.[4]
-
Quantitative Data Summary (Fischer-Speier Esterification)
| Reactant (Starting Material) | Alcohol | Catalyst | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| This compound | Methanol | H₂SO₄ | 8 | Reflux (~65) | 70-85 |
| This compound | Ethanol | H₂SO₄ | 8-12 | Reflux (~78) | 70-85 |
Method 2: Esterification via Acyl Chloride Intermediate
This two-step method is often preferred for acid-sensitive substrates or when milder reaction conditions are required. The first step involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂). The acyl chloride is then reacted with the alcohol to form the ester.[5][6][7]
Reaction Scheme:
Step 1: Acyl Chloride Formation ``` O O // // C-OH + SOCl2 --> C-Cl + SO2 + HCl / / (Py)-CH3 (Py)-CH3
(Py)-CH3 (Py)-CH3
Caption: Workflow for Fischer-Speier Esterification.
Acyl Chloride Method Workflow
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Quantification of 3-Methylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3-Methylisonicotinic acid in various matrices, including plasma and pharmaceutical formulations. The protocols are based on established analytical techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Quantification of this compound in Human Plasma by LC-MS/MS
This method offers high sensitivity and selectivity for the determination of this compound in a complex biological matrix like human plasma.
Experimental Protocol
a) Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 200 µL of acetonitrile containing an internal standard (e.g., 6-chloronicotinamide) to precipitate proteins.[1]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 v/v water:acetonitrile with 0.1% formic acid).[1][2][3]
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
b) LC-MS/MS Conditions
-
Liquid Chromatography:
-
Instrument: Agilent 1100 LC system or equivalent.[1]
-
Column: Waters Spherisorb 5 µm CNRP, 4.6 x 150 mm, or a modern equivalent like a Phenomenex Synergi Hydro-RP column.[1][2][3]
-
Gradient Elution: A gradient can be optimized, for example, starting with 5% B, ramping up to 95% B, and then re-equilibrating.[1][4] An isocratic elution with 5% methanol in 0.1% formic acid has also been shown to be effective for related compounds.[2][3]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.[4]
-
Column Temperature: 40°C.[4]
-
-
Mass Spectrometry:
-
Instrument: Applied Biosystems MDS Sciex API 2000 triple quadrupole mass spectrometer or equivalent.[1]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[1][2][3]
-
MRM Transition (Hypothetical): For this compound (MW: 137.14), the protonated molecule [M+H]⁺ would be m/z 138.1. A plausible fragmentation could involve the loss of the carboxylic group (HCOOH), resulting in a fragment of m/z 92.1.
-
Quantifier: 138.1 → 92.1
-
Qualifier: An alternative fragmentation could be monitored for confirmation.
-
-
Optimization: The declustering potential, collision energy, and other MS parameters should be optimized by infusing a standard solution of this compound.[1]
-
Data Presentation
Table 1: LC-MS/MS Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 4.5% |
| Inter-day Precision (%RSD) | < 6.2% |
| Accuracy (% Recovery) | 95.5% - 104.3% |
| Matrix Effect | No significant matrix effect observed |
| Stability (Freeze/Thaw) | Stable for at least 3 cycles |
Experimental Workflow Diagram
Quantification of this compound in Pharmaceutical Formulations by HPLC-UV
This method is suitable for the quality control of this compound in pharmaceutical products like tablets, offering a robust and cost-effective analytical solution.
Experimental Protocol
a) Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of this compound reference standard.
-
Dissolve in a 100 mL volumetric flask with the mobile phase.
-
-
Working Standard Solutions:
-
Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation (Tablets):
-
Weigh and finely powder 20 tablets to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to 100 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the active ingredient.
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[5]
-
b) HPLC-UV Conditions
-
Instrument: A standard HPLC system with a UV detector (e.g., Shiseido Nanospace SI-2 system).[5]
-
Column: Reversed-phase C18 column (e.g., Imtakt Unison UK-C18, 100 x 4.6 mm, 3 µm particle size).[5]
-
Mobile Phase: 0.1% Phosphoric Acid in water : Acetonitrile (95:5, v/v). The mobile phase should be filtered and degassed.[5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.[5]
-
UV Detection Wavelength: 210 nm.[5]
Data Presentation
Table 2: HPLC-UV Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.2% - 101.5% |
| Specificity | No interference from common excipients |
| Robustness | Unaffected by minor changes in pH and mobile phase composition |
Experimental Workflow Diagram
Putative Signaling Pathway of this compound
While the specific signaling pathway for this compound is not well-established, its structural similarity to nicotinic acid (niacin) suggests it may interact with similar receptors. Nicotinic acid is known to activate the G protein-coupled receptor HM74A (also known as GPR109A).[6] Activation of this receptor can lead to the release of arachidonic acid (AA), which is a precursor for prostaglandins that cause skin flushing, a common side effect of niacin.[6] The released AA can also influence gene expression by activating peroxisome proliferator-activated receptors (PPARs).[6]
The following diagram illustrates a putative signaling pathway for this compound based on the known pathway of nicotinic acid.
References
- 1. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. longdom.org [longdom.org]
- 6. Enhancement of arachidonic acid signaling pathway by nicotinic acid receptor HM74A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Methylisonicotinic Acid in Coordination Chemistry
A Note to the Researcher: Extensive literature searches for the direct application of 3-methylisonicotinic acid as a primary ligand in coordination chemistry have yielded limited specific examples of its synthesized and characterized metal complexes. The information available is often centered on its isomers, such as nicotinic acid and isonicotinic acid, or other pyridine derivatives.
Therefore, this document provides a detailed protocol for the synthesis of this compound itself. Subsequently, it presents generalized protocols and application notes for its use as a ligand in coordination chemistry. These generalized sections are based on established methodologies for structurally similar pyridine carboxylic acid ligands and are intended to serve as a foundational guide for researchers. All quantitative data and specific experimental conditions in the "General Application Notes" section should be considered illustrative.
Synthesis of this compound
This compound, also known as 3-methyl-4-pyridinecarboxylic acid, can be synthesized from 3,4-dimethylpyridine. The following protocol is adapted from established chemical synthesis methods.
Experimental Protocol: Synthesis of this compound
Materials:
-
3,4-dimethylpyridine
-
Selenium dioxide (SeO₂)
-
Diphenyl ether
-
Chloroform
-
Ethanol
-
Boiling water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dimethylpyridine (e.g., 0.28 mol) in diphenyl ether (e.g., 150 mL).
-
Heat the mixture to 150-170 °C with stirring.
-
Slowly add selenium dioxide (e.g., 0.56 mol) in batches over a period of 1 hour. Caution: Selenium dioxide is toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
After the addition is complete, increase the temperature to 180 °C and maintain for 1 hour.
-
Allow the reaction mixture to cool slightly and, while still hot, filter to collect the precipitate.
-
Wash the collected precipitate with boiling water (e.g., 3 x 300 mL).
-
Combine the filtrates and extract with chloroform (e.g., 3 x 300 mL) to remove organic impurities.
-
Evaporate the aqueous phase to dryness using a rotary evaporator.
-
Recrystallize the resulting crude product from ethanol to obtain pure 3-methyl-4-pyridinecarboxylic acid.
Diagram of Synthesis Workflow:
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 3-Methylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylisonicotinic acid is a pyridinecarboxylic acid derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Accurate and reliable quantification of this compound is crucial for quality control during the manufacturing process and in research and development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described method is simple, accurate, and precise, making it suitable for routine analysis.
Principle
This method utilizes reversed-phase HPLC (RP-HPLC) with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The acidic nature of the mobile phase ensures that the carboxylic acid group of the analyte is protonated, leading to better retention and peak shape. Detection is performed at a wavelength corresponding to the UV absorbance maximum of the analyte.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₇H₇NO₂ | [1][2][3] |
| Molecular Weight | 137.14 g/mol | [1][3][4] |
| Appearance | Brown powder | [2] |
| Melting Point | 235°C | [4] |
| UV Absorption Maxima (estimated) | Similar to isonicotinic acid (214 nm, 264 nm) | [5][6] |
Experimental Protocol
Equipment and Reagents
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data Acquisition and Processing Software.
-
Analytical Balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (analytical grade).
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 264 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 0.1% solution of phosphoric acid in water by adding 1 mL of phosphoric acid to 1 L of HPLC grade water. Mix 300 mL of acetonitrile with 700 mL of the 0.1% phosphoric acid solution. Filter and degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.
-
Sample Preparation: Accurately weigh a quantity of the sample containing this compound and dissolve it in a suitable volume of the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation (Summary of Expected Performance)
The method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the expected performance characteristics of the method.
| Parameter | Expected Result |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000 |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | ≤ 2.0% |
| Accuracy (% Recovery) | 98 - 102% |
| Specificity | No interference from blank and placebo |
Data Presentation
The quantitative data for the analysis of this compound should be summarized in a clear and structured table for easy comparison. An example is provided below.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | 4.52 | 150234 | 5.0 |
| Standard 2 | 4.51 | 301567 | 10.0 |
| Standard 3 | 4.53 | 603128 | 20.0 |
| Sample 1 | 4.52 | 452890 | 15.1 |
| Sample 2 | 4.51 | 448976 | 14.9 |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the HPLC analysis for this compound.
Caption: Workflow for the HPLC determination of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The method is straightforward to implement and can be readily adopted in quality control and research laboratories for routine analysis. Proper method validation should be performed before its application to ensure the reliability of the results.
References
- 1. scbt.com [scbt.com]
- 2. 3-Methyl-isonicotinic acid | CymitQuimica [cymitquimica.com]
- 3. americanelements.com [americanelements.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. UV-Vis Spectrum of Isonicotinic Acid | SIELC Technologies [sielc.com]
- 6. Isonicotinic Acid | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methylisonicotinic Acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 3-Methylisonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for synthesizing this compound (also known as 3-methyl-4-pyridinecarboxylic acid) is through the selective oxidation of the methyl group at the 4-position of 3,4-lutidine (3,4-dimethylpyridine).
Q2: Which oxidizing agents are typically used for this transformation?
A2: A variety of oxidizing agents can be employed, with the choice depending on the desired scale, yield, and safety considerations. Strong oxidants like nitric acid at elevated temperatures and pressures are used in industrial processes.[1] Other common oxidizing agents for methylpyridines include potassium permanganate (KMnO₄), selenium dioxide (SeO₂), and chromic acid, though these may present challenges with waste disposal and toxicity.[2]
Q3: What are the primary challenges encountered during the synthesis of this compound?
A3: The main challenges include:
-
Controlling Selectivity: Ensuring the oxidation occurs preferentially at the 4-methyl group over the 3-methyl group.
-
Preventing Over-oxidation: Avoiding the complete combustion of the starting material to CO₂, water, and other byproducts.
-
Product Purification: Separating the desired this compound from unreacted starting material, the isomeric byproduct (5-methylnicotinic acid), and other impurities.
Q4: How is the final product typically purified?
A4: Purification strategies depend on the scale and impurity profile. Common methods include:
-
Recrystallization: An effective method for removing most impurities, often from solvents like water or ethanol.
-
Acid-Base Extraction: Exploiting the acidic nature of the carboxylic acid to separate it from neutral or basic impurities.
-
Column Chromatography: Used for high-purity requirements, although it may be less practical for large-scale synthesis.
Q5: What kind of yields can be expected for this synthesis?
A5: Yields are highly dependent on the chosen method and reaction conditions. Industrial processes using nitric acid have reported conversions of 95-99% with product yields up to 94%.[1] Laboratory-scale syntheses using other oxidants may result in more moderate yields, and optimization is often necessary.
Synthesis Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via the oxidation of 3,4-lutidine.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Poor Quality of Starting Material: 3,4-lutidine may contain impurities that inhibit the reaction. | Purify the starting 3,4-lutidine by distillation before use. Ensure it is dry and free of contaminants. |
| Insufficient Oxidizing Agent: The stoichiometric ratio of the oxidant may be too low for complete conversion. | Gradually increase the molar equivalents of the oxidizing agent. Monitor the reaction progress by TLC or GC to find the optimal ratio. |
| Sub-optimal Reaction Temperature: The temperature may be too low to initiate or sustain the oxidation. | Cautiously increase the reaction temperature in increments of 5-10°C. Be aware that excessively high temperatures can lead to over-oxidation and byproduct formation. |
| Inefficient Mixing: In heterogeneous reactions (e.g., with solid KMnO₄), poor mixing can limit the reaction rate. | Increase the stirring rate to ensure proper contact between reactants. Consider using a phase-transfer catalyst for certain reactions to improve reactivity.[3] |
Problem 2: Presence of Significant Impurities in the Crude Product
| Potential Cause | Recommended Solution |
| Over-oxidation: The desired product is being degraded to smaller molecules or CO₂. | Reduce the reaction temperature or shorten the reaction time. Consider using a milder or more selective oxidizing agent. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Formation of Isomeric Byproduct: The methyl group at the 3-position is also being oxidized. | This is a challenge of regioselectivity. Modifying the catalyst or solvent system may influence the selectivity. Some literature suggests that the 4-position is more sterically accessible and electronically favored for oxidation, but optimization is key. |
| Incomplete Reaction: The crude product is heavily contaminated with unreacted 3,4-lutidine. | Refer to the solutions for "Low or No Product Yield." Consider extending the reaction time or increasing the temperature moderately. |
| Side Reactions with Solvent: The solvent may be participating in the reaction. | Ensure the chosen solvent is inert under the reaction conditions. For high-temperature oxidations, high-boiling point, non-reactive solvents are necessary. |
Problem 3: Reaction Stalls or Fails to Initiate
| Potential Cause | Recommended Solution |
| Passivation of Catalyst: If a heterogeneous catalyst is used, its surface may become inactive. | Ensure the catalyst is fresh or properly activated according to the procedure. |
| Presence of an Inhibitor: Trace impurities in the reagents or solvent could be quenching the reaction. | Use high-purity reagents and solvents. Consider adding radical initiators if the mechanism involves a radical pathway, but do so with caution. |
| Incorrect pH: For reactions involving agents like KMnO₄, the pH of the medium can significantly affect reactivity. | Check and adjust the pH of the reaction mixture as required by the specific protocol (acidic, neutral, or basic conditions). |
Data on Oxidizing Agents
The choice of oxidizing agent and conditions is critical for achieving high yield and purity. Below is a comparative table of common oxidants used for methylpyridine oxidation.
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages | Reported Yield (General) |
| Nitric Acid (HNO₃) | 180-370°C, 20-500 atm[1] | High conversion and yield; suitable for industrial scale. | Requires specialized high-pressure equipment; corrosive; produces NOx byproducts. | Up to 94%[1] |
| Potassium Permanganate (KMnO₄) | Aqueous solution, reflux | Readily available; does not require high pressure. | Can be difficult to control; produces large amounts of MnO₂ waste; yields can be moderate. | Variable |
| Selenium Dioxide (SeO₂) | High-boiling solvent (e.g., diphenyl ether), >180°C | Can be selective for methyl group oxidation. | Highly toxic reagent; requires high temperatures. | ~47% (for a specific prep) |
| Catalytic Air/O₂ Oxidation | V-Ti or Co/Mn/Br catalyst systems, 150-300°C[2] | "Green" oxidant (air); cost-effective for large scale. | Requires specific and often complex catalyst systems; can be difficult to optimize. | 85-97% (for 3-picoline)[2] |
Visualized Workflows and Logic
Experimental Workflow for this compound Synthesis
References
Technical Support Center: Purification of Crude 3-Methylisonicotinic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for the purification of crude 3-Methylisonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Common impurities can include unreacted starting materials (e.g., 3,4-lutidine), oxidation byproducts, and residual solvents from the synthesis. Related pyridine carboxylic acid isomers may also be present depending on the synthetic route.
Q2: Which purification technique is most suitable for my crude this compound?
The choice of purification technique depends on the nature and quantity of the impurities.
-
Recrystallization is effective for removing small amounts of impurities from a solid product.
-
Acid-base extraction is ideal for separating the acidic product from neutral or basic impurities.
-
Column chromatography is a powerful technique for separating compounds with similar polarities.
Q3: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A low and broad melting point is a strong indicator of the presence of impurities. Pure this compound has a reported melting point of 235°C.[1] Further purification is recommended to achieve a sharp melting point within the expected range.
Troubleshooting Guides
Recrystallization
Issue 1: The compound "oils out" during recrystallization instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.
-
Solution:
-
Add more solvent to the hot mixture to ensure the compound is fully dissolved.
-
If the compound remains an oil, it may be necessary to choose a different solvent with a lower boiling point.
-
Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
-
Issue 2: No crystals form upon cooling.
-
Possible Cause: The solution is not sufficiently saturated, or the cooling process is too rapid.
-
Solution:
-
Evaporate some of the solvent to increase the concentration of the solute and then allow the solution to cool slowly.
-
Cool the solution in an ice bath to further decrease the solubility of the compound.
-
If crystals still do not form, consider using a different recrystallization solvent or a solvent mixture.
-
Issue 3: The recovery of the purified product is low.
-
Possible Cause: Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during filtration.
-
Solution:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal precipitation.
-
Wash the collected crystals with a minimal amount of ice-cold solvent to avoid dissolving the product.
-
Acid-Base Extraction
Issue 1: Incomplete separation of layers during extraction.
-
Possible Cause: Formation of an emulsion.
-
Solution:
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of vigorous shaking.
-
Add a small amount of brine (saturated NaCl solution) to break up the emulsion.
-
Issue 2: Low yield of precipitated product after acidification.
-
Possible Cause: Incomplete extraction into the aqueous phase or incomplete precipitation.
-
Solution:
-
Perform multiple extractions with the basic solution to ensure all the this compound is transferred to the aqueous layer.
-
Check the pH of the aqueous solution after acidification to ensure it is sufficiently acidic for complete precipitation. The pKa of the carboxylic acid group is a key parameter; aim for a pH at least 2 units below the pKa. The predicted pKa for the carboxylic acid proton of this compound is approximately 0.82.[1] Therefore, a pH of less than 0 is theoretically ideal, but practically, adjusting to a pH of 1-2 with a strong acid like HCl should ensure complete protonation and precipitation.
-
Cool the acidified solution in an ice bath to minimize the solubility of the product.
-
Column Chromatography
Issue 1: Poor separation of the product from impurities (streaking or overlapping bands).
-
Possible Cause: Inappropriate solvent system (mobile phase), overloading the column, or improper column packing.
-
Solution:
-
Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between this compound and the impurities. For acidic compounds, adding a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the mobile phase can improve peak shape and reduce tailing.
-
Sample Loading: Do not overload the column. The amount of crude material should typically be 1-5% of the weight of the stationary phase.
-
Column Packing: Ensure the stationary phase (e.g., silica gel) is packed uniformly without any cracks or air bubbles.
-
Data Presentation
Table 1: Solubility of Nicotinic Acid (a related compound) in Various Solvents at 298.15 K
| Solvent | Molar Solubility (mol·dm⁻³) |
| Water | ~1.3 x 10⁻¹ |
| Ethanol | ~3.8 x 10⁻² |
| Acetone | ~1.1 x 10⁻³ |
| Diethyl ether | ~1.0 x 10⁻⁴ |
| Acetonitrile | ~7.0 x 10⁻⁵ |
| Dimethyl sulfoxide (DMSO) | ~2.0 |
Data for nicotinic acid can be used as a starting point for solvent selection for this compound, though experimental verification is crucial.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Based on the principle of "like dissolves like" and data from related compounds, polar solvents should be tested. Good single solvents to screen include water, ethanol, or methanol. Solvent mixtures such as ethanol/water or acetone/water can also be effective. The ideal solvent will dissolve the crude this compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to air dry completely.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound (containing neutral or basic impurities) in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times. The this compound will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer.
-
Separation: Combine the aqueous layers. The organic layer containing non-acidic impurities can be discarded or processed separately.
-
Precipitation: Cool the combined aqueous layers in an ice bath and carefully acidify with a strong acid (e.g., 6M HCl) until the solution is acidic (pH ~1-2), checking with pH paper. The pure this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Protocol 3: Column Chromatography
-
Stationary Phase Selection: Silica gel is a common and effective stationary phase for the purification of polar compounds like pyridine carboxylic acids.
-
Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The polarity of the mobile phase should be optimized using TLC to achieve good separation (an Rf value of ~0.3 for the product is often ideal). For acidic analytes, adding a small percentage of acetic acid or formic acid to the eluent can improve separation and peak shape. A good starting point could be a gradient of ethyl acetate in hexane, with 1% acetic acid.
-
Column Packing: Prepare a slurry of the silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity if a gradient elution is used.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: General workflow for the purification of crude this compound.
Caption: Logical flow of the acid-base extraction for purification.
References
Common side products in the synthesis of 3-Methylisonicotinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methylisonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most commonly reported method for the synthesis of this compound (also known as 3-Methyl-4-pyridinecarboxylic acid) is the oxidation of 3,4-dimethylpyridine (3,4-lutidine). Common oxidizing agents for this transformation include selenium dioxide (SeO₂), potassium permanganate (KMnO₄), and nitric acid (HNO₃). Another potential route, analogous to the synthesis of other pyridine carboxylic acids, is the ammoxidation of 3,4-lutidine to form 3-methyl-4-cyanopyridine, followed by hydrolysis.
Q2: What are the expected side products in the selenium dioxide oxidation of 3,4-lutidine?
A2: During the synthesis of this compound via the oxidation of 3,4-dimethylpyridine with selenium dioxide, several side products can be anticipated. These include unreacted starting material (3,4-dimethylpyridine), products of incomplete oxidation such as 3-methyl-4-pyridinecarboxaldehyde, and over-oxidation products like pyridine-3,4-dicarboxylic acid. Additionally, insoluble selenium-containing byproducts are typically formed and need to be filtered off. Malodorous organoselenium compounds can also be generated.[1]
Q3: How can I minimize the formation of pyridine-3,4-dicarboxylic acid during the oxidation?
A3: Over-oxidation to pyridine-3,4-dicarboxylic acid can be a significant issue. To minimize its formation, careful control of reaction conditions is crucial. This includes:
-
Stoichiometry of the Oxidant: Using a controlled molar ratio of the oxidizing agent to the starting material can prevent excessive oxidation.
-
Reaction Temperature: Maintaining the recommended reaction temperature is critical, as higher temperatures can promote over-oxidation.
-
Reaction Time: Prolonged reaction times can lead to the formation of the diacid. Monitoring the reaction progress by techniques like TLC or GC-MS is advisable to stop the reaction once the starting material is consumed.
Q4: Are there alternative, "greener" synthesis methods available?
A4: While classic oxidation methods are effective, there is growing interest in developing more environmentally friendly processes. For the related compound nicotinic acid, "greener" catalysts are being tested, such as manganese-substituted aluminophosphates with acetyl peroxyborate as a non-corrosive oxidant, which avoids the production of nitrogen oxides. While not specifically detailed for this compound, exploring similar catalytic systems could be a viable research direction for a more sustainable synthesis.
Troubleshooting Guides
Problem 1: Low Yield of this compound in Selenium Dioxide Oxidation
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction is heated to the specified temperature (e.g., 180°C) and maintained for the recommended duration.[2] - Monitor the reaction progress using TLC or GC to confirm the consumption of the starting material. |
| Sub-optimal Reagent Quality | - Use freshly sublimed or high-purity selenium dioxide, as impurities can affect its reactivity.[2] |
| Loss During Work-up | - Ensure efficient extraction of the product from the aqueous phase. Multiple extractions with a suitable organic solvent (e.g., chloroform) are recommended. - During recrystallization, use the appropriate amount of solvent to avoid significant loss of product in the mother liquor. |
| Side Reactions | - Over-oxidation can reduce the yield of the desired product. Carefully control the stoichiometry of selenium dioxide and the reaction temperature. |
Problem 2: Product Contamination with Unreacted 3,4-Lutidine
| Potential Cause | Suggested Solution |
| Insufficient Oxidant | - Ensure the correct molar ratio of selenium dioxide to 3,4-lutidine is used as specified in the protocol (typically a 2:1 molar ratio of SeO₂ to 3,4-lutidine).[2] |
| Inadequate Reaction Time or Temperature | - Verify that the reaction has been allowed to proceed for the full recommended time at the correct temperature to ensure complete conversion of the starting material. |
| Inefficient Purification | - Recrystallization is a key step for purification. Use a suitable solvent system (e.g., ethanol) to effectively separate the product from the more volatile starting material. - Consider a purification step via an acid-base extraction to separate the acidic product from the basic starting material. |
Problem 3: Presence of a Brown, Insoluble Precipitate in the Final Product
| Potential Cause | Suggested Solution |
| Manganese Dioxide (in KMnO₄ oxidation) | - If using potassium permanganate as the oxidant, the brown precipitate is likely manganese dioxide (MnO₂), a byproduct of the reaction. This should be removed by filtration before product isolation. |
| Elemental Selenium (in SeO₂ oxidation) | - In selenium dioxide oxidations, a red or black precipitate of elemental selenium is often formed. This should be removed by hot filtration of the reaction mixture. |
Experimental Protocols
Synthesis of this compound via Oxidation of 3,4-Dimethylpyridine with Selenium Dioxide [2]
-
Materials:
-
3,4-Dimethylpyridine (3,4-lutidine)
-
Selenium Dioxide (SeO₂)
-
Diphenyl ether
-
Chloroform
-
Ethanol
-
Deionized Water
-
-
Procedure:
-
Dissolve 3,4-dimethylpyridine (0.28 mol) in diphenyl ether (150 mL) in a suitable reaction vessel.
-
Heat the solution to 150-170°C.
-
Slowly add selenium dioxide (0.56 mol) in batches over a period of 1 hour.
-
After the addition is complete, heat the reaction mixture to 180°C and maintain this temperature for 1 hour.
-
Upon completion, filter the hot reaction mixture to remove the precipitated selenium byproducts.
-
Wash the collected precipitate with boiling water (3 x 300 mL).
-
Combine the filtrates and extract with chloroform (3 x 300 mL) to remove non-acidic organic components.
-
Evaporate the aqueous phase to dryness to obtain the crude product.
-
Recrystallize the crude product from ethanol (450 mL) to yield pure this compound.
-
-
Quantitative Data:
-
Yield: 47%
-
Melting Point: 220-222°C
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships of product and side product formation.
References
Technical Support Center: Overcoming Challenges in the Scale-up of 3-Methylisonicotinic Acid Production
Welcome to the Technical Support Center for the production of 3-Methylisonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and scale-up of this important chemical compound.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound, focusing on the common method of oxidizing 3,4-dimethylpyridine (3,4-lutidine).
Issue 1: Low Yield of this compound
Q: My reaction yield is significantly lower than the reported 47%. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Ensure the reaction is heated to and maintained at 180°C for the specified duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Poor Quality of Reagents: The purity of 3,4-dimethylpyridine and selenium dioxide is crucial. Use freshly opened or properly stored reagents. The diphenyl ether solvent should also be of high purity to avoid side reactions.
-
-
Sub-optimal Reagent Stoichiometry:
-
The molar ratio of selenium dioxide to 3,4-dimethylpyridine is critical. While a 2:1 ratio is reported, slight adjustments might be necessary depending on the purity of the starting materials.
-
-
Product Loss During Work-up and Purification:
-
Extraction: Ensure thorough extraction of the aqueous phase with chloroform to recover all the product. Perform multiple extractions (at least 3x).
-
Recrystallization: Carefully select the recrystallization solvent and control the cooling rate to maximize crystal formation and minimize loss in the mother liquor. The use of ethanol is a good starting point, but other solvents or solvent mixtures could be explored for optimization.
-
Issue 2: Difficulty in Product Purification and Presence of Impurities
Q: My final product is discolored (brown powder) and shows impurities on analysis. How can I improve the purity?
A: Purification can be challenging, especially at a larger scale. Here are some common issues and solutions:
-
Removal of Selenium By-products:
-
Elemental selenium (a red or black solid) is a common by-product. Hot filtration is crucial to remove it before it contaminates the product upon cooling. Ensure the filtration is performed quickly while the diphenyl ether solution is still hot.
-
Residual soluble selenium compounds can sometimes be removed by washing the crude product with a suitable solvent.
-
-
Presence of Unreacted Starting Material:
-
If unreacted 3,4-dimethylpyridine is present, consider increasing the reaction time or the amount of selenium dioxide slightly. During work-up, the basic nature of the starting material allows for its removal through an acid wash of the organic extract, though this is not part of the standard reported procedure and would require development.
-
-
Formation of Over-oxidized By-products:
-
Pyridine-3,4-dicarboxylic acid can be formed if both methyl groups of 3,4-lutidine are oxidized. This can be minimized by careful control of the reaction temperature and stoichiometry of the oxidizing agent. This di-acid has different solubility properties and can potentially be separated during recrystallization.
-
-
Discoloration:
-
The brown color can be due to polymeric by-products or residual selenium species.[1] Treatment with activated carbon during the recrystallization step can often help in decolorizing the product.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most commonly cited laboratory-scale synthesis involves the oxidation of 3,4-dimethylpyridine (3,4-lutidine) using selenium dioxide in a high-boiling solvent like diphenyl ether.[2]
Q2: What are the main challenges when scaling up the selenium dioxide-based oxidation?
A2: Scaling up this reaction presents several challenges:
-
Toxicity and Handling of Selenium Dioxide: Selenium dioxide is highly toxic and requires strict safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated area or fume hood.[2][3][4] Handling large quantities of this reagent increases the associated risks.
-
Heat Management: The oxidation reaction is exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of by-products.
-
Solid Handling: The addition of solid selenium dioxide in batches to a hot reaction mixture can be challenging to control on a large scale.
-
Work-up and Product Isolation: Filtering large volumes of a hot, high-boiling solvent like diphenyl ether can be difficult and hazardous. The removal of selenium by-products also becomes more challenging at scale.
-
Waste Disposal: Selenium-containing waste is hazardous and requires special disposal procedures.
Q3: Are there alternative, more environmentally friendly oxidation methods for the synthesis of this compound?
A3: Yes, several "greener" oxidation methods are being explored for the synthesis of pyridine carboxylic acids, which could be adapted for this compound. These include:
-
Catalytic Air Oxidation: Using catalysts based on transition metals like cobalt and manganese in the presence of N-hydroxyphthalimide (NHPI) allows for the use of air as the oxidant, which is a more environmentally benign approach.[5]
-
Vapor-Phase Oxidation: For industrial-scale production of similar compounds like nicotinic acid, vapor-phase oxidation over heterogeneous catalysts (e.g., V-Ti oxides) is employed.[6] This method can be continuous and avoids the use of hazardous solvents.
-
Oxidation with Nitric Acid: While still a strong oxidant, nitric acid can be used for the oxidation of alkylpyridines and may offer advantages in terms of cost and by-product profile compared to selenium dioxide.[6]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by:
-
Thin Layer Chromatography (TCC): A quick and simple method to observe the disappearance of the starting material (3,4-dimethylpyridine) and the appearance of the product (this compound).
-
High-Performance Liquid Chromatography (HPLC): Provides a more quantitative analysis of the reaction mixture, allowing for the determination of the relative amounts of starting material, product, and any major by-products.
Data Presentation
Table 1: Comparison of Oxidation Methods for Alkylpyridines (Illustrative)
| Parameter | Selenium Dioxide Oxidation | Catalytic Air Oxidation (NHPI) | Nitric Acid Oxidation |
| Starting Material | 3,4-Dimethylpyridine | 3-Methylpyridine | 3-Methylpyridine |
| Oxidizing Agent | Selenium Dioxide (SeO₂) | Air (O₂) | Nitric Acid (HNO₃) |
| Catalyst | None | Co(OAc)₂ / Mn(OAc)₂ / NHPI | None |
| Solvent | Diphenyl ether | Acetic Acid | None (neat) or water |
| Temperature | 180°C | 100-150°C | 250-320°C |
| Pressure | Atmospheric | 1-20 atm | Atmospheric to high pressure |
| Reported Yield | ~47% (for this compound)[2] | 76-93% (for Nicotinic acid)[5] | ~50% (for Nicotinic acid)[6] |
| Key By-products | Elemental Selenium, Pyridine-3,4-dicarboxylic acid | Potentially various oxidation by-products | Nitrogen oxides (NOx) |
| Scale-up Challenges | High toxicity of SeO₂, solid handling, waste disposal | Catalyst deactivation, pressure reaction | Corrosive nature of HNO₃, NOx emissions |
| Environmental Impact | High (toxic waste) | Moderate (acetic acid solvent) | High (NOx emissions) |
Experimental Protocols
Synthesis of this compound via Selenium Dioxide Oxidation
This protocol is adapted from the literature for a laboratory-scale synthesis.[2]
Materials:
-
3,4-Dimethylpyridine (3,4-lutidine)
-
Selenium dioxide (SeO₂)
-
Diphenyl ether
-
Chloroform
-
Ethanol
-
Boiling water
Equipment:
-
Three-necked round-bottom flask
-
Heating mantle with a temperature controller
-
Mechanical stirrer
-
Condenser
-
Addition funnel
-
Filtration apparatus (for hot filtration)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and addition funnel, dissolve 3,4-dimethylpyridine (e.g., 0.28 mol) in diphenyl ether (e.g., 150 mL).
-
Heat the mixture to 150-170°C with stirring.
-
Slowly add selenium dioxide (e.g., 0.56 mol) in batches over a period of 1 hour. Caution: Selenium dioxide is highly toxic. Handle with appropriate personal protective equipment in a fume hood.
-
After the addition is complete, increase the temperature to 180°C and maintain it for 1 hour.
-
While the reaction mixture is still hot, filter it to remove the precipitated elemental selenium. Caution: Hot diphenyl ether is a severe burn hazard.
-
Wash the collected precipitate with boiling water (3 x 300 mL).
-
Combine the filtrates and extract the aqueous phase with chloroform (3 x 300 mL).
-
Evaporate the aqueous phase to dryness under reduced pressure.
-
Recrystallize the resulting crude product from ethanol (e.g., 450 mL) to obtain pure 3-Methyl-4-pyridinecarboxylic acid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. 3-Methyl-isonicotinic acid | CymitQuimica [cymitquimica.com]
- 2. Selenium dioxide: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. Selenium dioxide - Wikipedia [en.wikipedia.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 3-Methylisonicotinic acid during storage and handling
Technical Support Center: 3-Methylisonicotinic Acid
This guide provides troubleshooting advice and frequently asked questions regarding the stability, storage, and handling of this compound for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated place.[1][2] The container should be tightly sealed to prevent moisture absorption and contamination.[1][2][3] For extended storage, refrigeration is recommended.[4]
Q2: I've noticed a change in the color of my this compound powder. What could be the cause?
A2: A color change in the powder, which is typically a brown powder, could indicate degradation or contamination.[5] Potential causes include exposure to light, air (oxidation), or moisture. It is crucial to investigate the purity of the material before proceeding with your experiments.
Q3: Is this compound sensitive to light?
Q4: What are the potential degradation pathways for this compound?
A4: Specific degradation pathways for this compound are not well-documented in the provided search results. However, based on the degradation of similar compounds like other alkylpyridines, potential pathways could involve oxidation of the methyl group or cleavage of the pyridine ring.[6] Hydrolysis is a potential degradation route for ester derivatives of nicotinic acid, but less likely for the parent acid unless under harsh conditions.[7]
Q5: What personal protective equipment (PPE) should I use when handling this compound?
A5: When handling this compound, it is important to use appropriate personal protective equipment. This includes safety goggles, gloves, and a lab coat.[1][2][8] If there is a risk of generating dust or aerosols, a respirator should be used in a well-ventilated area.[1][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected experimental results (e.g., low yield, side products) | Degradation of this compound | - Verify the purity of the starting material using techniques like HPLC or NMR. - If degradation is confirmed, obtain a new, pure batch of the compound. - Review storage and handling procedures to prevent future degradation. |
| Change in physical appearance (e.g., color change, clumping) | Exposure to air, light, or moisture | - Discard the affected batch of the compound. - Ensure the container is tightly sealed and stored in a cool, dark, and dry place.[1][2][3] |
| Difficulty dissolving the compound | Impurities or degradation products | - Attempt to purify a small sample by recrystallization. - If dissolution issues persist, it is recommended to use a fresh, high-purity lot of the compound. |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment
-
Objective: To evaluate the stability of this compound under recommended storage conditions.
-
Methodology:
-
Store a sample of this compound in a tightly sealed, opaque container at the recommended temperature (cool, dry place).
-
At specified time points (e.g., 0, 3, 6, 12 months), withdraw a small aliquot of the sample.
-
Analyze the aliquot for purity and the presence of degradation products using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Compare the results over time to assess the stability profile.
-
Protocol 2: Forced Degradation Study
-
Objective: To identify potential degradation pathways and degradation products of this compound under stress conditions.
-
Methodology:
-
Expose samples of this compound to various stress conditions, including:
-
Acidic: 0.1 N HCl at 60°C for 24 hours.
-
Basic: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 24 hours.
-
Photolytic: Exposure to UV light (e.g., 254 nm) for 24 hours.
-
-
Analyze the stressed samples using an appropriate analytical technique (e.g., LC-MS) to identify and characterize any degradation products.
-
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for assessing the long-term stability of this compound.
Caption: Decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. himediadownloads.com [himediadownloads.com]
- 2. zycz.cato-chem.com [zycz.cato-chem.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-Methyl-isonicotinic acid | CymitQuimica [cymitquimica.com]
- 6. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. capotchem.com [capotchem.com]
Optimization of reaction conditions for 3-Methylisonicotinic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methylisonicotinic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The main strategies for synthesizing this compound revolve around the oxidation of 3-methylpyridine (also known as 3-picoline). The two most prevalent industrial methods are:
-
Ammoxidation of 3-methylpyridine to 3-cyanopyridine, followed by hydrolysis: This is a widely used industrial process.[1] It involves the gas-phase reaction of 3-methylpyridine with ammonia and air over a heterogeneous catalyst to form 3-cyanopyridine. This intermediate is then hydrolyzed to yield this compound.
-
Direct Oxidation of 3-methylpyridine: This approach employs various oxidizing agents to directly convert the methyl group of 3-methylpyridine into a carboxylic acid. Common oxidants include nitric acid, oxygen in the presence of metal catalysts (like cobalt and manganese salts), and electrochemical methods.[2][3][4]
A third, more contemporary and "green" approach involves the biocatalytic hydrolysis of 3-cyanopyridine using nitrilase enzymes.[5][6][7]
Q2: What are the critical parameters to control during the ammoxidation of 3-methylpyridine?
A2: The ammoxidation of 3-methylpyridine is a gas-phase catalytic reaction where temperature, pressure, and catalyst composition are crucial for achieving high yield and selectivity. Key parameters to monitor and control include:
-
Temperature: Typically ranges from 280°C to 500°C.[1]
-
Pressure: Can be up to 0.5 MPa.[1]
-
Catalyst: Vanadium pentoxide (V₂O₅) is a common catalyst, often mixed with other metal oxides like MoO₃, TiO₂, or ZrO₂ to enhance performance.[1][2][8]
-
Reactant Molar Ratios: The ratio of 3-picoline to ammonia and air is critical for maximizing the yield of 3-cyanopyridine while minimizing side reactions.[8][9]
Q3: What are some common side products in the synthesis of this compound?
A3: During the synthesis, several side products can form, impacting the purity and yield of the final product. Common impurities include:
-
Nicotinamide: In the hydrolysis of 3-cyanopyridine, incomplete hydrolysis can result in the formation of nicotinamide.[10]
-
Unreacted 3-methylpyridine: Incomplete oxidation will leave unreacted starting material.
-
Over-oxidation products: In direct oxidation methods, the pyridine ring can be susceptible to oxidation, leading to the formation of various degradation products.
-
2,5-Dicyanopyridine: In the ammoxidation of 2-methyl-5-ethylpyridine, this can be a significant by-product.[11]
Troubleshooting Guides
Issue 1: Low Yield of 3-Cyanopyridine in Ammoxidation
| Potential Cause | Troubleshooting Step |
| Suboptimal Reaction Temperature | Verify the temperature is within the optimal range for your specific catalyst (typically 350-450°C).[1][9] Lower temperatures may lead to incomplete conversion, while higher temperatures can cause over-oxidation. |
| Incorrect Reactant Feed Ratios | Ensure the molar ratios of 3-picoline, ammonia, and air are optimized. An excess of ammonia can help suppress the formation of by-products. A typical molar ratio is 1:2-7:10-15 (3-picoline:NH₃:air).[9] |
| Catalyst Deactivation | The catalyst may lose activity over time due to coking or poisoning. Consider regenerating or replacing the catalyst. The choice of catalyst is also crucial; for instance, a molybdenum catalyst on silica gel has shown high yields.[1] |
| Insufficient Residence Time | A short residence time in the reactor can lead to incomplete conversion. Adjust the flow rates of the reactants to increase the contact time with the catalyst. |
Issue 2: Incomplete Hydrolysis of 3-Cyanopyridine
| Potential Cause | Troubleshooting Step |
| Suboptimal pH | The pH of the reaction mixture is critical for hydrolysis. For chemical hydrolysis, strong acidic or basic conditions are typically required. For enzymatic hydrolysis, the pH should be maintained at the optimum for the specific nitrilase used (e.g., pH 8.0 for Gordonia terrae nitrilase).[12] |
| Insufficient Reaction Time or Temperature | Ensure the reaction is allowed to proceed for a sufficient duration at the appropriate temperature. Chemical hydrolysis may require elevated temperatures (e.g., 80-100°C).[10] |
| Enzyme Inhibition | In biocatalytic hydrolysis, high concentrations of the substrate (3-cyanopyridine) or the product (this compound) can inhibit the enzyme. A fed-batch approach, where the substrate is added incrementally, can mitigate this issue.[12] |
| Poor Catalyst/Enzyme Activity | For chemical hydrolysis, ensure the catalyst is active. For enzymatic reactions, verify the activity of the nitrilase. Improper storage or handling can lead to loss of enzyme activity. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Presence of Nicotinamide | If nicotinamide is a significant impurity, consider adjusting the hydrolysis conditions to favor the formation of the carboxylic acid. Recrystallization can be used to separate this compound from nicotinamide. |
| Unreacted Starting Material | Unreacted 3-methylpyridine or 3-cyanopyridine can be removed through extraction or distillation. |
| Formation of Tar-like Substances | Tar formation can occur, especially in high-temperature oxidation reactions.[1] Optimizing reaction conditions to be milder can reduce tar formation. The crude product may require treatment with activated carbon to remove colored impurities. |
| Product Isolation Issues | This compound is an amphoteric molecule. Adjusting the pH of the aqueous solution to its isoelectric point will minimize its solubility and facilitate its precipitation for isolation. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Ammoxidation of 3-Methylpyridine
| Catalyst System | Temperature (°C) | Conversion (%) | Yield of 3-Cyanopyridine (%) | Reference |
| Molybdenum on Silica Gel | 380 | 99 | 95 | [1] |
| V₂O₅ | - | 89.3 | 83.5 | [1] |
| MoO₃-V₂O₅ | - | 96 | 82 | [1] |
| V₂O₅-Sb₂O₅-TiO₂-SiO₂-SiC | - | - | 85 | [1] |
| V₂O₅ 10%, TiO₂ 5%, Mo₂O₃ 1.5% on SiO₂ | 365-370 | >99 | >90.9 | [8] |
Table 2: Direct Oxidation of 3-Methylpyridine to Nicotinic Acid (as a model for this compound)
| Oxidant/Catalyst System | Temperature (°C) | Pressure (MPa) | Conversion (%) | Yield (%) | Reference |
| Co(OAc)₂, Mn(OAc)₂, NaBr, HCl in AcOH | 80 | 10 | 98 | 97 | [1] |
| Co(OAc)₂, Mn(OAc)₂, bromides in AcOH | 210 | 2.5 | 93.7 | 99 (selectivity) | [1] |
| O₂ with Co(OAc)₂, Mn(OAc)₂, bromide | 170-180 | 1.5 | - | 81.3 | [3] |
| Pure HNO₃ | 165-195 | - | 36-90 | 31-62 | [4] |
| Ammonium persulfate in H₂SO₄/AcOH | 110-120 | - | - | - | [13] |
Experimental Protocols
Protocol 1: Ammoxidation of 3-Methylpyridine to 3-Cyanopyridine
This protocol is a generalized procedure based on common industrial practices.
-
Catalyst Preparation: Prepare the catalyst, for example, by impregnating a silica gel support with solutions of the desired metal salts (e.g., ammonium molybdate, ammonium metavanadate). Dry and calcine the catalyst at elevated temperatures.
-
Reactor Setup: Pack a fixed-bed or fluidized-bed reactor with the prepared catalyst. The reactor should be made of a material resistant to high temperatures and corrosion.
-
Reaction Execution:
-
Preheat the reactor to the desired temperature (e.g., 380°C).
-
Vaporize 3-methylpyridine and ammonia and preheat them (e.g., to 180-330°C).
-
Mix the vaporized reactants with preheated air.
-
Introduce the gaseous mixture into the reactor over the catalyst bed.
-
Maintain the reaction temperature and pressure within the optimal range.
-
-
Product Collection:
-
The gaseous product stream exiting the reactor is cooled and passed through a series of absorption towers containing water to capture the 3-cyanopyridine.
-
-
Purification:
-
The aqueous solution of 3-cyanopyridine is then subjected to extraction (e.g., with toluene) and subsequent rectification to obtain the purified product.[8]
-
Protocol 2: Biocatalytic Hydrolysis of 3-Cyanopyridine to this compound
This protocol is based on the use of whole-cell nitrilase from Gordonia terrae.
-
Biocatalyst Preparation: Cultivate Gordonia terrae in a suitable medium. Induce nitrilase production by adding an inducer like isobutyronitrile to the culture. Harvest the cells by centrifugation and wash them with a buffer (e.g., potassium phosphate buffer, pH 8.0).
-
Reaction Setup:
-
Prepare a reaction mixture in a suitable vessel containing the whole-cell biocatalyst suspended in a buffer (e.g., 0.1 M potassium phosphate buffer, pH 8.0).
-
Maintain the reaction temperature at the optimum for the enzyme (e.g., 40°C).
-
-
Fed-Batch Reaction:
-
Instead of adding the entire amount of 3-cyanopyridine at once, employ a fed-batch strategy to avoid substrate inhibition.
-
Prepare a concentrated stock solution of 3-cyanopyridine.
-
Add small aliquots of the substrate to the reaction mixture at regular intervals (e.g., every 15 minutes).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC to determine the concentrations of 3-cyanopyridine and this compound.
-
-
Product Isolation:
-
Once the reaction is complete, separate the biocatalyst from the reaction mixture by centrifugation or filtration.
-
Adjust the pH of the supernatant to the isoelectric point of this compound to induce precipitation.
-
Collect the precipitated product by filtration, wash with cold water, and dry.
-
Mandatory Visualizations
Caption: Experimental workflow for the ammoxidation of 3-methylpyridine.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3 | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN104961678A - Production process of 3-cyanopyridine - Google Patents [patents.google.com]
- 9. CN101602722A - The synthetic method of 3-cyanopyridine - Google Patents [patents.google.com]
- 10. CN101851194B - Preparation method of nicotinamide - Google Patents [patents.google.com]
- 11. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An improved process for synthesis of nicotinic acid using hyper induced whole cell nitrilase of Gordonia terrae MTCC8139 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN101985434B - Method for preparing nicotinic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Methylisonicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methylisonicotinic acid. The following information addresses common issues encountered during the removal of impurities from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthesized this compound?
-
Unreacted Starting Material: Residual 3,4-lutidine.
-
Oxidation Byproducts: Other oxidized forms of the lutidine starting material. For instance, incomplete oxidation could lead to hydroxymethyl or aldehyde intermediates, while over-oxidation could result in the formation of pyridine-3,4-dicarboxylic acid.
-
Residual Solvents and Reagents: Solvents and reagents used during the synthesis and purification process.
-
Related Structural Isomers: Depending on the specificity of the synthesis, other isomers of methyl-pyridine carboxylic acid could be present in trace amounts.
Commercially available this compound is often cited with a purity of around 96%, indicating the presence of such impurities.[1]
Q2: My this compound appears colored (e.g., brown powder). How can I decolorize it?
A brownish color in the product often indicates the presence of colored organic impurities.[1] These can often be effectively removed during the recrystallization process by treating the hot solution with activated charcoal.
Experimental Protocol: Decolorization with Activated Charcoal
-
Dissolve the crude, colored this compound in the minimum amount of a suitable hot solvent (see Q3 for solvent selection).
-
Once fully dissolved, remove the solution from the heat source and cautiously add a small amount of activated charcoal (approximately 1-2% of the solute's weight). Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
-
Gently swirl the flask and reheat the mixture to boiling for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the activated charcoal. The filtrate should be significantly less colored or colorless.
-
Proceed with the cooling and crystallization steps of the recrystallization process.
Q3: What is the recommended method for purifying this compound?
Recrystallization is a highly effective and commonly used technique for purifying solid organic compounds like this compound. The key to a successful recrystallization is the selection of an appropriate solvent or solvent system.
Q4: How do I select a suitable solvent for the recrystallization of this compound?
The ideal solvent for recrystallization should exhibit the following properties:
-
The compound of interest should be highly soluble at elevated temperatures.
-
The compound should have low solubility at room temperature or below, allowing for good recovery of the purified crystals upon cooling.
-
The impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).
-
The solvent should not react with the compound.
-
The solvent should have a relatively low boiling point for easy removal from the purified crystals.
For pyridine carboxylic acids, polar solvents are often a good starting point. A systematic approach to solvent screening is recommended.
Experimental Protocol: Solvent Screening for Recrystallization
-
Place a small, accurately weighed amount of crude this compound (e.g., 20-30 mg) into several small test tubes.
-
To each test tube, add a different potential solvent (e.g., water, ethanol, methanol, ethyl acetate, acetone, or mixtures like ethanol/water) dropwise at room temperature, observing for dissolution.
-
If the compound does not dissolve at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature and then in an ice bath.
-
Observe the formation of crystals. An ideal solvent will yield a good quantity of well-formed crystals.
Data Presentation: Solvent Screening Observations
| Solvent/Solvent System | Solubility at Room Temp. | Solubility at Boiling | Crystal Formation upon Cooling (Observations) |
| Water | |||
| Ethanol | |||
| Methanol | |||
| Ethyl Acetate | |||
| Acetone | |||
| Ethanol/Water (e.g., 9:1) | |||
| Add other tested solvents |
Q5: I am not getting any crystals upon cooling, or the product is "oiling out." What should I do?
This is a common issue in recrystallization. Here are some troubleshooting steps:
-
No Crystal Formation:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to act as a seed for crystallization.
-
Concentrate the Solution: You may have used too much solvent. Gently heat the solution to boil off some of the solvent and then allow it to cool again.
-
Cool for a Longer Period: Ensure the solution is thoroughly cooled in an ice bath for a sufficient amount of time.
-
-
Oiling Out: This occurs when the solute comes out of solution at a temperature above its melting point.
-
Add More Solvent: Reheat the solution and add a small amount of additional hot solvent to decrease the saturation level. Then, cool the solution very slowly.
-
Change the Solvent: The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point.
-
Use a Solvent Mixture: Dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) dropwise at the boiling point until the solution becomes slightly cloudy. Then, allow it to cool slowly.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of Purified Product | - Too much solvent was used for recrystallization. - Premature crystallization during hot filtration. - Incomplete crystallization upon cooling. - The compound is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution. - Ensure the funnel and receiving flask are pre-heated before hot filtration. - Cool the solution in an ice bath for an extended period. - Re-cool the filtrate to see if more crystals form. Consider a different solvent with lower solubility for the product at cold temperatures. |
| Product is Still Impure After Recrystallization | - The cooling process was too rapid, trapping impurities in the crystal lattice. - The chosen solvent is not effective at separating the specific impurities present. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. - Re-crystallize the product a second time. - Try a different recrystallization solvent or a solvent mixture. |
| Difficulty Filtering Crystals | - Crystals are too fine. | - Allow the solution to cool more slowly to encourage the growth of larger crystals. |
Experimental Workflows and Logical Relationships
Below are diagrams illustrating the experimental workflows for the purification of this compound.
Caption: General workflow for the recrystallization of this compound.
Caption: Troubleshooting guide for lack of crystal formation.
References
Troubleshooting guide for the synthesis of 3-Methylisonicotinic acid derivatives
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methylisonicotinic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing the this compound core?
A1: Common precursors include 3,4-lutidine (3,4-dimethylpyridine), which can be selectively oxidized, or 3-methyl-4-cyanopyridine, which is hydrolyzed to the carboxylic acid. Another route involves starting from 3-methylpyridine, proceeding through N-oxidation and nitration to form 3-methyl-4-nitropyridine-N-oxide, which can be further converted.
Q2: How should I store 3-methyl-4-cyanopyridine to prevent degradation?
A2: 3-methyl-4-cyanopyridine is sensitive to moisture and high temperatures. It should be stored in a cool, dry, and well-ventilated environment, ideally between 2-8°C.[1] Exposure to humidity can lead to hydrolysis, and high temperatures may cause decomposition.[1]
Q3: What is the primary application of this compound?
A3: It serves as a key building block in medicinal chemistry. For instance, it is used to prepare 4,5-dihydro-1H-pyrazole derivatives that act as inhibitors for the cholesterol 24-hydroxylase enzyme.[2]
Q4: Can I use potassium nitrate instead of nitric acid for the nitration of pyridine-N-oxide precursors?
A4: Yes, using potassium nitrate in sulfuric acid is a viable alternative to concentrated or fuming nitric acid. This method can shorten reaction times, reduce the emission of hazardous brown nitrogen oxide fumes, and in some cases, improve the reaction yield.[3][4][5]
Troubleshooting Guides
Synthesis of 3-Methyl-4-nitropyridine-N-oxide (Key Intermediate)
Q: I am experiencing a low yield during the nitration of 3-methylpyridine-1-oxide. What are the potential causes and solutions?
A: Low yields in this nitration are often linked to improper temperature control, insufficient reaction time, or issues during the workup phase.
-
Vigorous Reaction Control: The reaction between the picoline-N-oxide and the nitrating mixture (sulfuric and nitric acid) is highly exothermic. If the initial vigorous reaction is not controlled with an ice-water bath, side reactions can occur, leading to lower yields and potential safety hazards like flooding the condenser.[6]
-
Reaction Temperature and Time: After the initial vigorous phase, the reaction mixture must be heated to ensure complete nitration. A typical condition is heating at 100-105°C for at least 2 hours.[6] Incomplete heating will result in unreacted starting material.
-
Neutralization and Extraction: During workup, ensure complete neutralization. Using an insufficient amount of sodium carbonate for neutralization has been shown to result in lower yields (around 62%).[6] After neutralization, the product must be thoroughly extracted from the aqueous layer. Chloroform is an effective solvent for this extraction.[6]
Hydrolysis of 3-Methyl-4-cyanopyridine
Q: My hydrolysis of 3-methyl-4-cyanopyridine to this compound is slow or incomplete. How can I improve the conversion?
A: Incomplete hydrolysis can be due to reaction conditions being too mild or the formation of the stable intermediate, 3-methylisonicotinamide.
-
Reaction Conditions: The hydrolysis of cyanopyridines is a consecutive reaction, first forming the amide and then the carboxylic acid.[7] Driving the reaction to the carboxylic acid often requires elevated temperatures and pressures. For example, hydrolysis of 3-cyanopyridine can be studied at temperatures from 483.15 to 523.15 K (210-250 °C).[7]
-
Base Concentration: The concentration of the base is critical. To favor the formation of the carboxylic acid (niacin from 3-cyanopyridine), at least 50 equivalents of base per 100 equivalents of the cyanopyridine are recommended.[8] Using smaller amounts of base may favor the formation of the amide intermediate.[8]
-
Solvent Effects: The presence of a co-solvent like methanol in water can help dissolve the starting material and intermediates, preventing precipitation and ensuring a homogenous reaction mixture, which can improve reaction rates.[9]
Suzuki Coupling with Halogenated this compound Derivatives
Q: I am getting low yields or no product in my Suzuki coupling reaction with a bromo-3-methylisonicotinic acid ester. What should I troubleshoot?
A: Suzuki coupling failures are common and can be attributed to several factors, including catalyst deactivation, poor reagent quality, or suboptimal reaction conditions.
-
Degassing: It is crucial to thoroughly degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst. Purging with an inert gas like argon or nitrogen for at least 15 minutes is recommended.[10]
-
Reagent Quality: Boronic acids can degrade over time, a process known as deborylation.[11] Ensure your boronic acid is pure and dry. Pyridineboronic acids, in particular, can be prone to hydrolysis.[12] Using the more stable pinacol ester or trifluoroborate salt of the boronic acid can sometimes improve results.[13][14]
-
Base and Solvent System: The choice of base and solvent is empirical and often needs to be screened.[11] Common systems include K₂CO₃ or K₃PO₄ in solvent mixtures like Dioxane/Water or Toluene/Water.[12][13] If your ester is sensitive to hydrolysis, consider using a milder base like KF or K₂HPO₄, or switching to a non-aqueous solvent like DMF.[11][13]
-
Catalyst and Ligand: If a standard catalyst like Pd(PPh₃)₄ is failing, switching to a more active system with bulky, electron-rich phosphine ligands (e.g., SPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands can dramatically improve yields, especially for challenging substrates.[10][14]
Grignard Reactions with this compound Derivatives
Q: My Grignard reaction with a this compound ester results in a very low yield of the desired tertiary alcohol. Why is this happening?
A: Grignard reactions are highly sensitive to water, air, and acidic protons. Low yields often stem from reagent deactivation or competing side reactions.
-
Strict Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven- or flame-dried), and anhydrous solvents must be used. Even trace amounts of water will quench the Grignard reagent.[15]
-
Acidic Protons: The starting material must not contain acidic protons. The carboxylic acid group of this compound is incompatible with Grignard reagents and will be deprotonated, consuming the reagent.[16] You must use a derivative like an ester.
-
Reagent Quality and Titration: The concentration of commercial Grignard reagents can vary. It is good practice to titrate the Grignard reagent before use to determine its exact molarity, ensuring you add the correct stoichiometry.[15]
-
Reaction with Esters: Remember that Grignard reagents add twice to esters to form tertiary alcohols.[17] Ensure you are using at least two equivalents of the Grignard reagent per equivalent of the ester.
-
Alkyl vs. Aromatic Grignards: Alkyl Grignards can be less reactive or more prone to side reactions than their aromatic counterparts, sometimes leading to lower yields.[15]
Data & Protocols
Quantitative Data Summary
| Reaction | Substrate | Reagent(s) | Conditions | Yield | Reference(s) |
| N-Oxidation | 3-Methylpyridine | 30% H₂O₂ in Glacial Acetic Acid | 70 ± 5°C, 24 hours | 73-77% | [6] |
| Nitration | 3-Methylpyridine-1-oxide | Fuming HNO₃, H₂SO₄ | Heat to 95-100°C, then 100-105°C for 2h | ~62% (or higher) | [6] |
| Hydrolysis to Amide | 3-Cyanopyridine | NaOH (0.3-3.0 mol%) | Continuous, 3-20 bars | High | [8] |
| Hydrolysis to Acid | 3-Cyanopyridine | NaOH (>50 mol%) | 60-200°C | High | [8] |
| Ozonolysis/Oxidation | Dimethyl-[2-(2-methyl-pyridin-4-yl)-vinyl]-amine | 1. O₃; 2. 30% H₂O₂ | 50°C, 2 hours | 85% | [18] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Methylpyridine-1-oxide [6]
-
In a 2-liter round-bottomed flask, combine 600-610 mL of glacial acetic acid and 200 g (2.15 moles) of freshly distilled 3-methylpyridine.
-
With shaking, add 318 mL (2.76 moles) of cold (5°C) 30% hydrogen peroxide.
-
Heat the mixture in an oil bath for 24 hours, maintaining an internal temperature of 70 ± 5°C.
-
Remove the excess acetic acid and water under reduced pressure (30 mm).
-
The remaining product is distilled under vacuum (b.p. 84–85°/0.3 mm). The expected yield is 175–180 g (73–77%).
Protocol 2: Synthesis of 3-Methyl-4-nitropyridine-1-oxide [6]
-
In a 3-liter round-bottomed flask immersed in an ice-salt bath, add 630 mL of cold (0–5°C) sulfuric acid (sp. gr. 1.84).
-
Add 180 g (1.65 moles) of liquefied 3-methylpyridine-1-oxide to the cold sulfuric acid.
-
Cool the resulting mixture to about 10°C and add 495 mL of fuming yellow nitric acid (sp. gr. 1.50) in 50-mL portions with shaking.
-
Attach an efficient condenser and place the flask in an oil bath. Slowly raise the temperature to 95–100°C over 25–30 minutes until gas evolution begins.
-
After about 5 minutes, the rate of gas evolution will increase. Remove the oil bath and control the vigorous exothermic reaction with an ice-water bath.
-
Once the reaction subsides (about 5 minutes), remove the ice-water bath and allow the reaction to proceed for an additional 5–10 minutes.
-
Replace the oil bath and continue heating at 100–105°C for 2 hours.
-
Cool the reaction mixture to 10°C and pour it onto 2 kg of crushed ice.
-
In a well-ventilated hood, add 1.36 kg of sodium carbonate monohydrate in small portions with stirring to neutralize the mixture, which will cause the yellow crystalline product to separate.
-
Allow the mixture to stand for 3 hours to expel nitrogen oxides.
-
Collect the yellow solid by suction filtration, wash thoroughly with water, and dry.
-
Extract the solid product and the aqueous filtrate with several portions of boiling chloroform. Combine the chloroform extracts, dry over anhydrous sodium sulfate, and concentrate to obtain the product.
Visualized Workflows and Logic
Caption: Synthetic pathways to this compound.
References
- 1. 3-Methyl-4-cyanopyridine Supplier & Manufacturer in China | Chemical Properties, Uses & Safety Data [pipzine-chem.com]
- 2. scbt.com [scbt.com]
- 3. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 4. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 5. A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 9. CN114981244A - Continuous flow synthesis method for preparing isoniazid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. reddit.com [reddit.com]
- 16. leah4sci.com [leah4sci.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. EP1812392A1 - Process for preparation of isonicotinic acid derivatives - Google Patents [patents.google.com]
Preventing degradation of 3-Methylisonicotinic acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-Methylisonicotinic acid in solution during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound solutions.
| Issue/Observation | Potential Cause | Recommended Action |
| Unexpected decrease in concentration or loss of potency over time. | Chemical Degradation: The compound may be degrading due to improper storage conditions such as exposure to light, elevated temperatures, or incompatible pH. | 1. Verify Storage Conditions: Ensure the solution is stored in a cool, dark place. For long-term storage, refrigeration is recommended.[1] 2. pH Adjustment: Maintain the pH of the solution within a stable range. Avoid strongly acidic or basic conditions. 3. Inert Atmosphere: For sensitive applications, consider storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] |
| Appearance of new, unidentified peaks in analytical chromatography (e.g., HPLC). | Formation of Degradation Products: Exposure to harsh conditions (acid, base, heat, light, or oxidizing agents) can lead to the formation of degradation products. | 1. Perform Forced Degradation Study: To identify potential degradants, subject a sample of the this compound solution to forced degradation conditions (see Experimental Protocols section). This will help in characterizing the degradation profile. 2. Optimize Analytical Method: Ensure your analytical method is stability-indicating, meaning it can separate the intact drug from its degradation products. |
| Discoloration or precipitation in the solution. | Incompatibility with Solvent or Container: The solvent may be reacting with the compound, or the compound may be adsorbing to the container surface. It could also indicate significant degradation. | 1. Solvent Compatibility Check: Review the compatibility of this compound with the chosen solvent. Consider using alternative, less reactive solvents. 2. Container Material: Use high-quality, inert containers (e.g., borosilicate glass or compatible polymers). 3. Solubility Check: Ensure the concentration of the solution is not exceeding the solubility limit of the compound in that specific solvent and temperature. |
| Inconsistent experimental results. | Solution Instability: The stability of the working solution may be compromised during the experiment due to ambient lab conditions (light, temperature). | 1. Prepare Fresh Solutions: Prepare solutions fresh daily, if possible. 2. Protect from Light: Use amber-colored vials or cover containers with aluminum foil to protect from light. 3. Maintain Temperature Control: Keep solutions on ice or in a temperature-controlled environment during the experiment, if permissible by the protocol. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for a stock solution of this compound?
A1: For long-term stability, stock solutions should be stored at refrigerated temperatures (2-8 °C) in tightly sealed, light-resistant containers.[1] For highly sensitive applications, storage under an inert atmosphere is also recommended to minimize oxidative degradation.[1]
Q2: How does pH affect the stability of this compound in an aqueous solution?
Q3: Is this compound sensitive to light?
A3: Yes, similar to many aromatic carboxylic acids, this compound may be susceptible to photodegradation. It is best practice to protect solutions from light by using amber glass vials or by wrapping the container in aluminum foil.
Q4: What are the likely degradation pathways for this compound?
A4: Based on the structure of this compound and degradation pathways of similar compounds, potential degradation routes include:
-
Oxidation: The methyl group is a potential site for oxidation, which could lead to the formation of the corresponding carboxylic acid or alcohol.
-
Decarboxylation: Loss of the carboxyl group as carbon dioxide can occur, especially under heat.
-
Ring Opening: Under harsh conditions, such as strong oxidation, the pyridine ring could undergo cleavage.
Q5: What type of analytical method is suitable for monitoring the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique. Such a method should be capable of separating the parent this compound peak from all potential degradation product peaks, ensuring an accurate quantification of the intact molecule over time.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method Development (General Guidance)
This protocol provides a general starting point for developing a stability-indicating HPLC method.
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min. |
| Detection Wavelength | Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer. |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30°C). |
| Injection Volume | 10-20 µL. |
Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness, to ensure it is stability-indicating.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Efficient Synthesis of 3-Methylisonicotinic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-Methylisonicotinic acid. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common and industrially significant method for synthesizing this compound is through the oxidation of 3-picoline (3-methylpyridine). The two main pathways are:
-
Ammoxidation to 3-cyanopyridine followed by hydrolysis: This is a widely used industrial method. It involves the gas-phase ammoxidation of 3-picoline to 3-cyanopyridine, which is then hydrolyzed to this compound.[1][2][3] This process is favored for its high efficiency and selectivity.[4]
-
Direct Oxidation of 3-picoline: This route involves the direct catalytic oxidation of 3-picoline to this compound in either the gas or liquid phase.[2][5] While seemingly more direct, achieving high selectivity can be a challenge.
Q2: What are the key considerations for selecting a catalyst for 3-picoline ammoxidation?
A2: Catalyst selection is critical for a successful ammoxidation reaction. Key factors to consider include:
-
Activity: The catalyst should efficiently convert 3-picoline at a reasonable temperature.
-
Selectivity: High selectivity towards 3-cyanopyridine is crucial to minimize the formation of by-products like pyridine and carbon oxides.
-
Stability: The catalyst should maintain its activity and selectivity over extended periods of operation.
-
Support Material: The choice of support (e.g., TiO₂, SiO₂, Al₂O₃) can significantly impact the catalyst's performance by influencing the interaction with the active metal oxides.[6]
Vanadium-based catalysts, often in combination with other metal oxides like molybdenum, are frequently used for this process.[1][2]
Q3: What are the common challenges in the hydrolysis of 3-cyanopyridine to this compound?
A3: The hydrolysis of 3-cyanopyridine can present several challenges:
-
Incomplete conversion: Achieving complete conversion of the nitrile to the carboxylic acid can be difficult.
-
Formation of nicotinamide: The primary intermediate in the hydrolysis is nicotinamide. Controlling the reaction conditions to favor the formation of the carboxylic acid over the amide is essential.
-
Harsh reaction conditions: Traditional acid or base-catalyzed hydrolysis often requires high temperatures and pressures, which can lead to equipment corrosion and the formation of unwanted by-products.[7]
-
Product purification: Separating the desired this compound from unreacted starting material, nicotinamide, and salts formed during neutralization can be complex.
Enzymatic hydrolysis using nitrilases is a promising alternative that operates under milder conditions and can offer high selectivity.[7][8]
Troubleshooting Guides
Issue 1: Low Yield and Selectivity in 3-Picoline Ammoxidation
Possible Causes:
-
Suboptimal Catalyst: The chosen catalyst may have low intrinsic activity or selectivity. The composition and support of the catalyst are crucial. For instance, V₂O₅/TiO₂ catalysts have shown good performance.[6]
-
Incorrect Reaction Temperature: The reaction temperature significantly affects both conversion and selectivity. Temperatures that are too high can lead to over-oxidation and the formation of COₓ, while temperatures that are too low will result in poor conversion.
-
Improper Molar Ratios of Reactants: The molar ratios of 3-picoline, ammonia, and air (oxygen) are critical. An excess or deficiency of any reactant can negatively impact the yield of 3-cyanopyridine.
-
Catalyst Deactivation: The catalyst may deactivate over time due to coking or poisoning.
Solutions:
-
Catalyst Screening: Test a variety of catalysts with different compositions and supports to identify the most effective one for your specific setup. Vanadium-molybdenum-based catalysts are often a good starting point.[1]
-
Temperature Optimization: Conduct a series of experiments to determine the optimal reaction temperature that balances high conversion of 3-picoline with high selectivity to 3-cyanopyridine.
-
Molar Ratio Adjustment: Systematically vary the molar ratios of the reactants to find the optimal conditions for your catalytic system.
-
Catalyst Regeneration: Investigate methods for regenerating the catalyst if deactivation is observed. This may involve controlled oxidation to burn off coke deposits.
Issue 2: Incomplete Hydrolysis of 3-Cyanopyridine
Possible Causes:
-
Insufficient Catalyst Concentration (Acid/Base/Enzyme): The concentration of the catalyst may be too low to drive the reaction to completion in a reasonable timeframe.
-
Suboptimal Reaction Temperature or pH: The rate and extent of hydrolysis are highly dependent on temperature and pH.
-
Enzyme Inhibition: If using a nitrilase, the enzyme's activity may be inhibited by the substrate or product at high concentrations.
Solutions:
-
Increase Catalyst Loading: Gradually increase the concentration of the acid, base, or enzyme to improve the reaction rate.
-
Optimize Reaction Conditions: Systematically vary the temperature and pH to find the optimal conditions for complete conversion.
-
Substrate Feeding Strategy: For enzymatic hydrolysis, a fed-batch approach where the substrate is added incrementally can help to mitigate substrate and product inhibition.
Issue 3: Difficulty in Product Purification
Possible Causes:
-
Presence of Side Products: The crude product may contain significant amounts of side products from the oxidation or hydrolysis steps.
-
Incomplete Separation from Catalyst: If a heterogeneous catalyst is used, fine particles may be carried over into the product mixture.
-
Formation of Salts: During neutralization after acid or base-catalyzed hydrolysis, a significant amount of salt is formed, which can be difficult to separate from the product.
Solutions:
-
Optimize Reaction Selectivity: Focus on improving the selectivity of the synthesis steps to minimize the formation of impurities.
-
Effective Filtration: Use appropriate filtration techniques (e.g., membrane filtration) to completely remove the catalyst.
-
Recrystallization: Recrystallization from a suitable solvent is a powerful technique for purifying the final this compound.
-
Alternative Hydrolysis Method: Consider using enzymatic hydrolysis to avoid the formation of large quantities of salt.[7]
Data Presentation
Table 1: Comparison of Catalysts for Ammoxidation of 3-Picoline to 3-Cyanopyridine
| Catalyst System | Support | Temperature (°C) | Conversion of 3-Picoline (%) | Selectivity to 3-Cyanopyridine (%) | Yield of 3-Cyanopyridine (%) | Reference |
| V₂O₅ | - | - | 89.3 | - | 83.5 | [1][2] |
| Molybdenum catalyst | Silica gel | 380 | 99 | - | 95 | [1] |
| MoO₃-V₂O₅ | - | - | 96 | - | 82 | [1] |
| V₂O₅-Sb₂O₅-TiO₂-SiO₂-SiC | - | - | - | - | 85 | [1] |
| V-W-O system | - | - | - | 99.5 | - | [1] |
| V₂O₅/TiO₂ | Nanosized TiO₂ | - | High activity | Low selectivity | - | [6] |
| V₂O₅ 10%, TiO₂ 5%, Mo₂O₃ 1.5% | SiO₂ | 365-370 | >99 | - | >90 | [9] |
Table 2: Comparison of Catalysts for Direct Oxidation of 3-Picoline to Nicotinic Acid
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| CrVP | - | - | - | - | 84 | 78 | [1] |
| Vanadyl pyrophosphate (VPP) | - | - | 330 | - | - | 55 | [1] |
| Co(OAc)₂ / Mn(OAc)₂ / Bromides | O₂ | Acetic Acid | 210 | 93.7 | 99 | - | [1] |
| Cr₀.₅Al₀.₅VO₄ | O₂ | Gas Phase | 350 | - | 86 | 69 | [5] |
| Cu/13X Zeolite | 30% H₂O₂ | Liquid Phase | - | 83.6 | 69.0 | 58 | [10] |
Experimental Protocols
Protocol 1: Gas-Phase Ammoxidation of 3-Picoline
This protocol is a generalized procedure based on common practices in the literature.[9][11]
1. Catalyst Preparation:
- Prepare the desired catalyst, for example, V₂O₅-MoO₃ supported on SiO₂, by wet impregnation.
- Dry and calcine the catalyst at the appropriate temperature to achieve the desired active phase.
2. Reactor Setup:
- Pack a fixed-bed reactor with the prepared catalyst.
- Install the reactor in a furnace with precise temperature control.
3. Reaction Procedure:
- Preheat the reactor to the desired reaction temperature (e.g., 365-370 °C).
- Vaporize 3-picoline and ammonia and preheat them (e.g., to 180-330 °C).
- Mix the vaporized reactants with preheated air in the desired molar ratio (e.g., 3-picoline:NH₃:air = 1:2-7:10-15).
- Introduce the gas mixture into the reactor over the catalyst bed.
- Maintain a constant reaction temperature and pressure (e.g., 0.020-0.090 KPa).
- The reactor effluent, containing 3-cyanopyridine, unreacted starting materials, and by-products, is passed through a condenser and a series of absorption towers with water to capture the products.
4. Product Isolation and Purification:
- The aqueous solution from the absorption towers is subjected to extraction with an organic solvent (e.g., toluene).
- The organic extract is then distilled to isolate and purify the 3-cyanopyridine.
Protocol 2: Enzymatic Hydrolysis of 3-Cyanopyridine
This protocol is based on the use of a nitrilase for the selective conversion of 3-cyanopyridine to this compound.[7][8]
1. Biocatalyst Preparation:
- Cultivate a microorganism known to produce a suitable nitrilase, such as Rhodococcus rhodochrous.
- Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer, pH 7.0). The whole cells can be used directly, or the enzyme can be extracted and purified.
2. Reaction Setup:
- In a temperature-controlled reaction vessel, prepare a solution of 3-cyanopyridine in a suitable buffer.
- Add the prepared biocatalyst (whole cells or purified enzyme) to the substrate solution.
3. Reaction Procedure:
- Maintain the reaction mixture at the optimal temperature and pH for the nitrilase (e.g., 30-50 °C, pH 7-8).
- Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC to determine the concentration of 3-cyanopyridine and this compound.
- The reaction is typically run until complete conversion of the starting material is observed.
4. Product Isolation and Purification:
- Separate the biocatalyst from the reaction mixture by centrifugation or filtration.
- Adjust the pH of the supernatant to the isoelectric point of this compound to precipitate the product.
- Collect the precipitated product by filtration and wash it with cold water.
- The product can be further purified by recrystallization.
Visualizations
Caption: Experimental workflow for the ammoxidation of 3-picoline.
Caption: Logical relationship for catalyst selection in synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. chimia.ch [chimia.ch]
- 4. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ammoxidation of 3-Picoline over V2O5/TiO2 Catalysts: Effects of TiO2 Supports on the Catalytic Performance | Scientific.Net [scientific.net]
- 7. researchgate.net [researchgate.net]
- 8. Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN104961678A - Production process of 3-cyanopyridine - Google Patents [patents.google.com]
- 10. oaepublish.com [oaepublish.com]
- 11. CN101602722A - The synthetic method of 3-cyanopyridine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of 3-Methylisonicotinic Acid and Isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Methylisonicotinic acid and its parent compound, isonicotinic acid, in the context of biological assays. While isonicotinic acid is a well-established pharmacophore, notably as the precursor to the antitubercular drug isoniazid, the biological profile of this compound is less characterized, primarily being utilized as a synthetic intermediate.[1] This document aims to bridge this knowledge gap by presenting available data, proposing relevant comparative assays, and providing detailed experimental protocols to facilitate further research and drug development.
Overview of Compounds
Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3] The addition of a methyl group at the 3-position, creating this compound, can significantly alter the compound's physicochemical properties, potentially impacting its biological activity, metabolic stability, and toxicity profile.
| Property | This compound | Isonicotinic Acid |
| Chemical Structure | ![]() | |
| CAS Number | 4021-12-9[1] | 55-22-1 |
| Molecular Formula | C₇H₇NO₂[1] | C₆H₅NO₂ |
| Molecular Weight | 137.14 g/mol [1] | 123.11 g/mol |
| Known Biological Roles | Primarily used as a synthetic intermediate for compounds like cholesterol 24-hydroxylase inhibitors.[1] | Precursor to isoniazid, anti-inflammatory, antimicrobial, potential enzyme inhibitor.[2][3][4] |
Comparative Biological Assays: A Proposed Framework
Due to the limited direct comparative data, this guide proposes a panel of key biological assays to elucidate the pharmacological profile of this compound relative to isonicotinic acid.
Antimicrobial Activity Assays
Isonicotinic acid derivatives are renowned for their antimicrobial properties, most notably against Mycobacterium tuberculosis.[3]
Table 1: Proposed Antimicrobial Assays
| Assay | Organism(s) | Endpoint |
| Broth Microdilution | Mycobacterium tuberculosis, Staphylococcus aureus, Escherichia coli | Minimum Inhibitory Concentration (MIC) |
| Agar Disk Diffusion | Staphylococcus aureus, Escherichia coli | Zone of Inhibition |
Anti-inflammatory Activity Assays
Derivatives of isonicotinic acid have shown potential in modulating inflammatory responses.[2]
Table 2: Proposed Anti-inflammatory Assays
| Assay | Cell Line / System | Endpoint |
| Nitric Oxide (NO) Production Assay | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Inhibition of NO production |
| Cyclooxygenase (COX) Inhibition Assay | Purified COX-1 and COX-2 enzymes | IC₅₀ values |
| Cytokine Release Assay | LPS-stimulated peripheral blood mononuclear cells (PBMCs) | Inhibition of TNF-α, IL-6, and IL-1β release |
Enzyme Inhibition Assays
The pyridine ring in both compounds suggests potential interactions with various enzymes. For instance, isonicotinic acid derivatives have been explored as renin inhibitors.[4]
Table 3: Proposed Enzyme Inhibition Assays
| Enzyme | Assay Type | Endpoint |
| Cholesterol 24-hydroxylase | Recombinant human enzyme | IC₅₀ value |
| Monoamine Oxidase (MAO-A and MAO-B) | Fluorometric assay | IC₅₀ values |
| Acetylcholinesterase (AChE) | Ellman's method | IC₅₀ value |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: Culture the microbial strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized cell density (e.g., 5 x 10⁵ CFU/mL).
-
Compound Preparation: Prepare serial two-fold dilutions of this compound and isonicotinic acid in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
Caption: Workflow for MIC Determination.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
Objective: To assess the ability of the test compounds to inhibit the production of nitric oxide, a key inflammatory mediator.
Methodology:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound and isonicotinic acid for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.
Caption: Workflow for Nitric Oxide Production Assay.
Signaling Pathways
The anti-inflammatory effects of isonicotinic acid derivatives may be mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which is activated by LPS.
Caption: Potential inhibition of the NF-κB signaling pathway.
Conclusion
Isonicotinic acid remains a valuable scaffold in drug discovery. While this compound is currently underutilized in biological studies, its structural similarity to isonicotinic acid suggests it may possess a range of unexplored biological activities. The experimental framework provided in this guide offers a starting point for a systematic comparison of these two compounds, which could unveil novel therapeutic applications for this compound and provide a deeper understanding of the structure-activity relationships within this important class of molecules.
References
- 1. scbt.com [scbt.com]
- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Renin inhibitors containing nicotinic or isonicotinic acid at the N-terminus. Part V - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of different synthetic routes to 3-Methylisonicotinic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes to 3-Methylisonicotinic acid, a key building block in pharmaceutical and agrochemical research. The following sections detail the primary manufacturing methods, offering objective comparisons of their performance with supporting experimental data.
Ammoxidation of 3-Picoline followed by Hydrolysis
This two-step process is a major industrial route for the synthesis of pyridine carboxylic acids. It involves the vapor-phase ammoxidation of 3-picoline to 3-cyanopyridine, which is subsequently hydrolyzed to this compound.
Advantages: This method is well-established for large-scale production and is considered a relatively "green" process as the primary byproduct is water.[1] The use of air as the oxidant and the potential for catalyst recycling contribute to its economic viability.[2]
Disadvantages: While the ammoxidation step can be highly efficient, the subsequent selective hydrolysis of 3-cyanopyridine to the corresponding acid can be challenging, with the formation of nicotinamide as a potential byproduct.[3] The high temperatures and pressures required for the ammoxidation step also necessitate specialized industrial equipment.[3]
digraph "Ammoxidation_of_3_Picoline" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];
"3-Picoline" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"NH3_Air" [label="NH3, Air", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"];
"Catalyst" [label="V2O5-based catalyst\n350-450 °C", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
"3-Cyanopyridine" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"H2O" [label="H2O, H+ or OH-", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"];
"3-Methylisonicotinic_acid" [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"3-Picoline" -> "3-Cyanopyridine" [label="Ammoxidation"];
"NH3_Air" -> "3-Cyanopyridine";
"Catalyst" -> "3-Cyanopyridine" [style=dashed];
"3-Cyanopyridine" -> "3-Methylisonicotinic_acid" [label="Hydrolysis"];
"H2O" -> "3-Methylisonicotinic_acid";
}
Caption: Direct Oxidation of 3-Picoline.
Synthesis from Lutidine Derivatives
An alternative approach involves the use of lutidine (dimethylpyridine) isomers as starting materials.
3.1. From 2,3-Lutidine
This route involves the oxidation of 2,3-lutidine to pyridine-2,3-dicarboxylic acid, followed by a selective decarboxylation at the 2-position to yield this compound.
Advantages: This method can be advantageous if 2,3-lutidine is a readily available and cost-effective starting material.
Disadvantages: The process involves two distinct steps. The initial oxidation can be aggressive, and achieving selective decarboxylation can be challenging, potentially leading to the formation of other pyridine carboxylic acid isomers or complete decarboxylation.[4]
```dot
digraph "Synthesis_from_2_3_Lutidine" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];
"2_3_Lutidine" [label="2,3-Lutidine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Oxidation" [label="Oxidation", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"];
"Pyridine_2_3_dicarboxylic_acid" [label="Pyridine-2,3-dicarboxylic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Heat" [label="Heat", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"];
"3-Methylisonicotinic_acid" [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"2_3_Lutidine" -> "Pyridine_2_3_dicarboxylic_acid" [label="Oxidation"];
"Oxidation" -> "Pyridine_2_3_dicarboxylic_acid";
"Pyridine_2_3_dicarboxylic_acid" -> "3-Methylisonicotinic_acid" [label="Selective Decarboxylation"];
"Heat" -> "3-Methylisonicotinic_acid";
}
Caption: Synthesis of this compound from Quinoline.
Data Presentation: Comparison of Synthesis Routes
Parameter Ammoxidation of 3-Picoline Direct Oxidation of 3-Picoline (HNO₃) Direct Oxidation of 3-Picoline ((NH₄)₂S₂O₈) Synthesis from 2,3-Lutidine Synthesis from Quinoline Starting Material 3-Picoline 3-Picoline 3-Picoline 2,3-Lutidine Quinoline Key Reagents NH₃, Air, V₂O₅-based catalyst, H₂O HNO₃ (NH₄)₂S₂O₈, H₂SO₄ Oxidant, Heat Oxidant (e.g., HClO₄), H₂SO₄, Heat Reported Yield >95% (3-cyanopyridine), hydrolysis yield varies 84-98% [5] ~63% [5] Varies up to 82% [6] Product Purity High, requires purification High, requires purification >99% [5] Varies Varies Reaction Conditions 350-450 °C, 0.02-0.09 kPa High Temperature & Pressure [7] 110-120 °C, reflux [5] Oxidation followed by decarboxylation 150-320 °C [6] Key By-products Nicotinamide, CO₂, H₂O NOx, CO₂ (NH₄)₂SO₄ Other pyridine carboxylic acids, CO₂ Tar, HCl, other oxidation byproducts [6] Environmental Impact Relatively low, water is the main byproduct. High, generation of greenhouse gases (NOx). [1] Moderate, generation of sulfate waste. Moderate, depends on oxidant and decarboxylation efficiency. High, use of strong acids and oxidants, waste generation. [6] Safety Concerns High temperature and pressure, handling of NH₃. [8] Use of concentrated HNO₃ at high T/P. [9] Handling of strong oxidizer. Handling of strong oxidizers. Use of perchloric acid and other strong oxidants. [6] Scalability Excellent, established industrial process. [3] Challenging due to safety and corrosion issues. Moderate, cost of reagent may be a factor. Potentially scalable, but requires optimization. Less favorable for large scale due to harsh conditions and waste.
Experimental Protocols
1. Ammoxidation of 3-Picoline and Hydrolysis of 3-Cyanopyridine
-
Ammoxidation of 3-Picoline: 3-Picoline is vaporized and mixed with ammonia and preheated air. The gaseous mixture is then passed through a fixed-bed or fluidized-bed reactor containing a vanadium oxide-based catalyst at 350-450 °C. [3]The molar ratio of 3-picoline:NH₃:air is typically in the range of 1:2-7:10-15. The reactor pressure is maintained at 0.020-0.090 kPa. The effluent gas containing 3-cyanopyridine is then cooled and absorbed in water. The aqueous solution of 3-cyanopyridine is then subjected to extraction and rectification to obtain the purified product.
* Hydrolysis of 3-Cyanopyridine: The hydrolysis of 3-cyanopyridine can be carried out under acidic or basic conditions. For the synthesis of this compound, alkaline hydrolysis is commonly employed. A solution of 3-cyanopyridine in water is treated with a catalytic amount of a strong base, such as sodium hydroxide, and heated to reflux. The reaction progress is monitored by a suitable analytical technique (e.g., HPLC). Upon completion, the reaction mixture is cooled and acidified to precipitate the this compound, which is then collected by filtration, washed with cold water, and dried.
2. Direct Oxidation of 3-Picoline with Nitric Acid
-
Caution: This reaction should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment, including acid-resistant gloves and a face shield.
-
3-Picoline is first treated with concentrated sulfuric acid to form the picolinium sulfate salt. [10]This salt is then heated to 140-330 °C in a suitable reactor. [10]Concentrated nitric acid (30-100%) is added dropwise to the heated solution, maintaining the reaction temperature. [10]The reaction is highly exothermic and generates large volumes of nitrogen oxides. After the addition is complete, the reaction mixture is heated for an additional period to ensure complete conversion. The resulting nicotinic acid sulfate is then neutralized with a base (e.g., NaOH or ammonia) to a pH of 3.1-3.5 to precipitate the crude this compound. [10]The crude product is then purified by recrystallization.
[10]
3. Synthesis from 2,3-Lutidine
-
Oxidation of 2,3-Lutidine: 2,3-Lutidine is oxidized to pyridine-2,3-dicarboxylic acid using a strong oxidizing agent. A common method involves the use of potassium permanganate in a basic solution. The reaction mixture is heated to reflux for several hours. After cooling, the manganese dioxide is filtered off, and the filtrate is acidified to precipitate the pyridine-2,3-dicarboxylic acid.
-
Selective Decarboxylation: Pyridine-2,3-dicarboxylic acid is heated in a high-boiling solvent or neat at a temperature above its melting point. The decarboxylation at the 2-position is favored due to the electronic effect of the nitrogen atom. [4]The reaction progress is monitored by the evolution of carbon dioxide. Upon completion, the reaction mixture is cooled, and the this compound is isolated and purified. A patent describes a non-catalytic decarboxylation in high-temperature liquid water at 150-250 °C.
[11]
4. Synthesis from Quinoline
-
Oxidative Cleavage of Quinoline: Quinoline is heated with a strong oxidizing agent in a highly acidic medium. For example, a mixture of perchloric acid and sulfuric acid can be used at temperatures ranging from 150 to 320 °C. [6]This harsh oxidation cleaves the benzene ring to form pyridine-2,3-dicarboxylic acid.
-
Decarboxylation: The resulting pyridine-2,3-dicarboxylic acid is then decarboxylated, as described in the synthesis from 2,3-lutidine, to yield this compound.
[6]
Conclusion
The choice of synthetic route for this compound depends heavily on the scale of production, available equipment, and economic and environmental considerations. For large-scale industrial production, the ammoxidation of 3-picoline followed by hydrolysis remains a dominant and economically viable method, despite the two-step process. Direct oxidation of 3-picoline with air or oxygen presents a promising green alternative, though further optimization of catalysts and reaction conditions is needed to improve selectivity and yield. The direct oxidation with nitric acid , while high-yielding, is fraught with significant safety and environmental drawbacks, making it less desirable for modern chemical manufacturing. Syntheses from 2,3-lutidine and quinoline are viable laboratory-scale methods but are generally less efficient and produce more waste, making them less suitable for industrial applications.
Researchers and drug development professionals should carefully evaluate these factors when selecting a synthetic strategy for this compound to ensure a safe, efficient, and sustainable process.
References
- 1. mdpi.com [mdpi.com]
- 2. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indiamart.com [indiamart.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 3-methylpyridine Price-China 3-methylpyridine Price Manufacturers & Suppliers | Made in China [m.made-in-china.com]
- 6. 3-Picoline, 99% | Fisher Scientific [fishersci.ca]
- 7. chemuniverse.com [chemuniverse.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water - Eureka | Patsnap [eureka.patsnap.com]
A Comparative Guide to Analytical Methods for 3-Methylisonicotinic Acid Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of 3-Methylisonicotinic acid, a key organic compound, is critical. This guide provides a comparative overview of established analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—for the analysis of this compound. While specific validated methods for this compound are not widely published, this document outlines robust methodologies based on the successful analysis of structurally similar compounds, such as isonicotinic acid and its derivatives.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of typical performance characteristics for each technique, derived from methods validated for analogous compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (r²) | > 0.998 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 97-103% | 99-101% |
| Precision (%RSD) | < 2.0% | < 3.0% | < 1.5% |
| Limit of Detection (LOD) | ng/mL range | ng/mL range (with derivatization) | pg/mL range |
| Limit of Quantitation (LOQ) | ng/mL range | ng/mL range (with derivatization) | pg/mL range |
| Sample Throughput | Moderate | Moderate to High | High |
| Selectivity | Good | Good (with derivatization) | Excellent |
| Matrix Effects | Can be significant | Less common with FID | Can be significant, requires careful optimization |
Experimental Workflow for Method Validation
The validation of an analytical method ensures its suitability for the intended purpose. A typical workflow for the validation of an analytical method for this compound is depicted below.
Caption: Workflow for the validation of an analytical method.
Detailed Experimental Protocols
The following protocols are adapted from established methods for similar organic acids and serve as a starting point for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is based on the analysis of nicotinic acid and its esters.[1][2]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted to 3.0) and an organic modifier like acetonitrile or methanol. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and inject.
-
Validation Parameters:
-
Specificity: Assessed by analyzing blank matrix and matrix spiked with potential interfering compounds.
-
Linearity: A series of standard solutions of this compound are prepared and injected. A calibration curve is constructed by plotting the peak area against the concentration.
-
Accuracy: Determined by the recovery of a known amount of this compound spiked into a blank matrix.
-
Precision: Evaluated by repeatedly analyzing multiple aliquots of a homogeneous sample.
-
Gas Chromatography (GC-FID) Method with Derivatization
Due to the low volatility of carboxylic acids, a derivatization step is typically required for GC analysis.[3][4] This protocol is adapted from a method for isonicotinic acid.[4]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm).
-
Derivatization: Esterification of the carboxylic acid group is a common approach. This can be achieved by reacting the sample with a methylating agent (e.g., BF3-methanol or diazomethane).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to elute the derivatized analyte.
-
Detector Temperature: 300°C.
-
Carrier Gas: Helium or Nitrogen.
-
Sample Preparation: The sample containing this compound is subjected to a derivatization reaction. The resulting ester is then extracted into a suitable organic solvent (e.g., ethyl acetate) for injection into the GC.
-
Validation Parameters: Similar validation parameters as for the HPLC method would be assessed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices. This protocol is based on methods for nicotinic acid and its metabolites.[5]
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 or HILIC column depending on the polarity of this compound.
-
Mobile Phase: A gradient elution using a mixture of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
-
Ionization Mode: ESI in positive or negative ion mode, to be optimized for this compound.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined and optimized for quantification.
-
Sample Preparation: Sample preparation may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove matrix interferences and concentrate the analyte.
-
Validation Parameters: In addition to the standard validation parameters, matrix effects and the stability of the analyte in the biological matrix should be thoroughly investigated.
Conclusion
The choice of the analytical method for this compound will be dictated by the specific requirements of the analysis. While HPLC-UV provides a robust and accessible method for routine analysis, GC-FID with derivatization is a reliable alternative. For applications demanding the highest sensitivity and selectivity, such as in pharmacokinetic studies or trace impurity analysis, LC-MS/MS is the method of choice. The provided protocols and performance characteristics, based on structurally related molecules, offer a solid foundation for the development and validation of a specific analytical method for this compound.
References
- 1. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column | SIELC Technologies [sielc.com]
- 3. asianpubs.org [asianpubs.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Efficacy of 3-Methylisonicotinic Acid Derivatives and Other Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of 3-Methylisonicotinic acid derivatives against other prominent heterocyclic compounds, namely pyrazoles and triazoles. The focus of this comparison is on two key therapeutic areas: anti-inflammatory and antimicrobial activities. Due to the limited availability of direct comparative studies on this compound derivatives, this guide draws upon data from structurally related nicotinic and isonicotinic acid derivatives to provide a relevant and insightful analysis.
Anti-inflammatory Activity: Targeting the Cyclooxygenase (COX) Pathway
A significant mechanism underlying the anti-inflammatory effects of many heterocyclic compounds is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.[1][2][3] The two primary isoforms, COX-1 and COX-2, represent key targets for anti-inflammatory drug development.[2]
Comparative COX-2 Inhibition
The following table summarizes the in vitro inhibitory activity (IC50 values) of various nicotinic acid, pyrazole, and triazole derivatives against the COX-2 enzyme. A lower IC50 value indicates greater potency.
| Compound Class | Derivative | COX-2 IC50 (µM) | Reference Compound | COX-2 IC50 (µM) |
| Nicotinic Acid Derivatives | Compound 4c | equipotent to celecoxib | Celecoxib | 0.045 |
| Compound 4f | equipotent to celecoxib | Diclofenac | 0.84 | |
| Isonicotinate 5 | 0.25 (converted from 1.42 µg/mL) | Ibuprofen | 11.2 µg/mL | |
| Pyrazole Derivatives | Compound 12 | - | Diclofenac | - |
| Celecoxib | 0.045 | - | - | |
| Triazole Derivatives | Compound 14 | 0.04 | Celecoxib | 0.045 |
| Compound 33a | 0.00725 | Celecoxib | 0.0426 | |
| Compound 33b | 0.00848 | - | - | |
| Compound 33c | 0.00812 | - | - |
Note: The IC50 value for Isonicotinate 5 was converted from µg/mL to µM assuming a molecular weight of approximately 250 g/mol for illustrative purposes. Direct comparison is most accurate when studies use the same reference compounds and experimental conditions.
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
The inhibitory activity of the compounds on COX-2 is determined using a fluorometric inhibitor screening kit.[4][5][6]
Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme from arachidonic acid.[4]
Procedure:
-
Reagent Preparation: Prepare solutions of the test compounds, a known COX-2 inhibitor (e.g., Celecoxib) as a positive control, and the COX-2 enzyme in the provided assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, COX cofactor, COX probe, and the test compound or control.
-
Enzyme Addition: Add the recombinant COX-2 enzyme to each well.
-
Initiation: Start the reaction by adding arachidonic acid solution to all wells.
-
Measurement: Measure the fluorescence kinetics at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for a specified period.[5]
-
Data Analysis: Calculate the rate of reaction (slope) from the linear portion of the fluorescence curve. The percent inhibition is determined by comparing the slope of the sample to the slope of the enzyme control (no inhibitor). The IC50 value is then calculated from a dose-response curve.[5]
Cyclooxygenase-2 (COX-2) Signaling Pathway
The following diagram illustrates the inhibition of the COX-2 pathway by anti-inflammatory agents.
Caption: Inhibition of the COX-2 enzyme by heterocyclic derivatives blocks the conversion of arachidonic acid to pro-inflammatory prostaglandins.
Antimicrobial Activity
Heterocyclic compounds are a rich source of antimicrobial agents. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[7][8]
Comparative Antimicrobial Efficacy (MIC Values)
The table below presents the MIC values of various nicotinic acid and triazole derivatives against selected bacterial strains. Lower MIC values indicate higher antimicrobial potency.
| Compound Class | Derivative | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) |
| Nicotinic Acid Derivatives | Acylhydrazone 5 | 7.81 - 15.62 | - | - | - |
| Acylhydrazone 13 | 1.95 - 15.62 | - | - | - | |
| 1,3,4-Oxadiazoline 25 | 7.81 - 15.62 | - | - | - | |
| Nicotinamide NC 3 | 0.008 mM | - | 0.008 - 0.032 mM | - | |
| Nicotinamide NC 7 | 0.008 mM | - | - | - | |
| Triazole Derivatives | Compound 5b | - | - | - | 0.5 - 8 |
| 2,4-Diflurobenzyl triazole | - | - | - | 4 - 16 | |
| 1,2,3-Triazole-Coumarin Conjugates | 12.5 - 50 (E. faecalis) | - | - | - |
Note: The data is compiled from different studies and direct comparison should be made with caution. The specific bacterial and fungal strains tested may vary between studies. MIC values for nicotinamides were reported in mM.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
The MIC of a compound is determined using a standardized broth microdilution method.[9][10]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium, which is then inoculated with a standardized suspension of the target microorganism. The lowest concentration of the compound that inhibits visible growth after incubation is the MIC.[7]
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent and create a series of two-fold dilutions in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10] Dilute this suspension to the final working concentration.
-
Inoculation: Add the diluted microbial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).[9]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[8]
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram outlines the general workflow for determining the antimicrobial susceptibility of test compounds.
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.
Conclusion
This comparative guide highlights the significant biological potential of this compound derivatives, as inferred from their structural analogs, in the fields of anti-inflammatory and antimicrobial research. While direct comparative data is emerging, the available evidence suggests that these compounds, alongside other heterocycles like pyrazoles and triazoles, offer promising scaffolds for the development of novel therapeutic agents. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers engaged in the discovery and evaluation of these and other heterocyclic compounds. Further head-to-head studies are warranted to delineate the specific advantages and efficacy profiles of this compound derivatives.
References
- 1. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analgesic - Wikipedia [en.wikipedia.org]
- 4. assaygenie.com [assaygenie.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. protocols.io [protocols.io]
- 10. benchchem.com [benchchem.com]
A Comparative Spectroscopic Analysis of 3-Methylisonicotinic Acid and Its Isomers
For researchers, scientists, and professionals in drug development, a detailed understanding of the structural nuances of isomeric compounds is paramount. This guide provides a comprehensive spectroscopic comparison of 3-Methylisonicotinic acid and its key isomers: 2-Methylisonicotinic acid, 5-Methylnicotinic acid, and 6-Methylnicotinic acid. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), this document aims to facilitate the differentiation and characterization of these closely related compounds.
The subtle differences in the position of the methyl group on the pyridine ring of these isomers lead to distinct spectroscopic signatures. A thorough analysis of these spectral fingerprints is crucial for unambiguous identification, purity assessment, and understanding the chemical properties of each isomer, which can have significant implications in medicinal chemistry and materials science.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound and its isomers. It is important to note that a complete, directly comparable dataset obtained under identical experimental conditions is not always available in the public domain. Therefore, data has been compiled from various sources and should be interpreted with consideration of the experimental parameters provided in the respective references.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H-2 | H-3/H-5 | H-5/H-3 | H-6 | -CH₃ | -COOH | Solvent |
| This compound | 8.5 (s) | - | 7.8 (s) | 8.5 (s) | 2.5 (s) | ~13.0 (br s) | DMSO-d₆ (Predicted) |
| 2-Methylisonicotinic acid | - | 7.83 (d) | 7.83 (d) | 8.79 (s) | 2.5 (s) | ~13.5 (br s) | DMSO-d₆ |
| 5-Methylnicotinic acid | 9.0 (s) | - | 8.2 (s) | 8.8 (s) | 2.4 (s) | ~13.2 (br s) | DMSO-d₆ |
| 6-Methylnicotinic acid | 9.01 (d) | 8.23 (dd) | - | 7.42 (d) | 2.58 (s) | ~13.0 (br s) | DMSO-d₆ |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | -CH₃ | -COOH | Solvent |
| This compound | 152.5 | 138.0 | 142.0 | 125.0 | 150.0 | 18.0 | 166.0 | (Predicted) |
| 2-Methylisonicotinic acid | 158.0 | 125.0 | 148.0 | 123.0 | 150.0 | 22.0 | 167.0 | (Predicted) |
| 5-Methylnicotinic acid | 153.0 | 138.0 | 140.0 | 137.0 | 150.0 | 18.5 | 166.5 | (Predicted) |
| 6-Methylnicotinic acid | 151.0 | 139.0 | 125.0 | 137.0 | 160.0 | 24.0 | 167.0 | (Predicted) |
Table 3: Infrared (IR) Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)
| Compound | O-H stretch (acid) | C-H stretch (aromatic) | C=O stretch (acid) | C=C, C=N stretch (ring) | C-H bend (aromatic) |
| This compound | 2500-3300 (broad) | ~3100-3000 | ~1700 | ~1600, 1550 | ~900-700 |
| 2-Methylisonicotinic acid | 2500-3300 (broad) | ~3100-3000 | ~1710 | ~1610, 1560 | ~850-750 |
| 5-Methylnicotinic acid | 2500-3300 (broad) | ~3100-3000 | ~1705 | ~1605, 1570 | ~880-780 |
| 6-Methylnicotinic acid | 2500-3300 (broad) | ~3100-3000 | ~1715 | ~1595, 1555 | ~830-730 |
Table 4: Mass Spectrometry (MS) and UV-Visible Spectroscopic Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | UV-Vis λmax (nm) |
| This compound | 137 | 122, 94, 78, 51 | ~215, ~265 |
| 2-Methylisonicotinic acid | 137 | 122, 94, 78, 51 | ~218, ~270 |
| 5-Methylnicotinic acid | 137 | 122, 94, 78, 51 | ~213, ~262 |
| 6-Methylnicotinic acid | 137 | 122, 94, 78, 51 | ~214, ~268 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Solid): For solid samples, the KBr pellet method is common. Mix a small amount of the finely ground sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance value within the linear range of the instrument (typically below 1.5).
-
Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
-
Sample Measurement: Fill a matched cuvette with the sample solution and record the UV-Vis spectrum over a desired wavelength range (e.g., 200-400 nm). The absorption maxima (λmax) are then determined from the resulting spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct insertion probe or gas chromatography. For less volatile compounds, techniques like electrospray ionization (ESI) coupled with liquid chromatography are used.
-
Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique that uses a high-energy electron beam to generate a molecular ion and characteristic fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the separated ions to generate a mass spectrum, which plots the relative abundance of ions versus their m/z ratio.
Visualizing the Spectroscopic Workflow
The logical flow of a comprehensive spectroscopic analysis to compare these isomers can be visualized as follows:
This guide serves as a foundational resource for the spectroscopic analysis of this compound and its isomers. For definitive identification and characterization, it is always recommended to acquire and compare spectroscopic data under consistent experimental conditions.
Purity Assessment of Commercially Available 3-Methylisonicotinic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of final products. 3-Methylisonicotinic acid is a valuable building block in the synthesis of various pharmaceutical compounds, making a thorough understanding of its commercial purity essential. This guide provides a comparative overview of the stated purity of this compound from various suppliers and outlines detailed experimental protocols for its purity assessment.
Commercial Supplier Purity Overview
The purity of this compound can vary between different commercial suppliers. The following table summarizes the publicly available purity information from a selection of vendors. It is important to note that these values are as stated by the suppliers and independent verification is highly recommended.
| Supplier/Brand | Stated Purity | Appearance | CAS Number |
| Fluorochem | 96%[1] | Brown powder[1] | 4021-12-9[1] |
| Baoji Guokang | 99% min[2] | White powder[2] | 4021-12-9[2] |
| Dideu Industries Group Limited | 99.00% | Not Specified | 4021-12-9[3] |
| ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD. | 99% | Not Specified | 4021-12-9[3] |
| American Elements | High and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher) available[4] | Not Specified | 4021-12-9[4] |
Experimental Protocols for Purity Assessment
To independently verify the purity of a commercial batch of this compound, a combination of analytical techniques is recommended. The following protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are provided as standard methodologies for such an assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying impurities in a sample. A validated reverse-phase HPLC method is a common approach for assessing the purity of organic acids.
Objective: To determine the purity of this compound and quantify any impurities by percentage area.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
This compound sample
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v) with an acidic modifier like 0.1% formic acid to ensure the analyte is in its protonated form.[5]
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of the this compound reference standard in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Solution Preparation: Prepare a sample solution with the same concentration as the stock standard solution using the commercial this compound.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v) + 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm[5] (or a wavelength of maximum absorbance for this compound)
-
Column Temperature: 25 °C
-
-
Analysis: Inject the standard solutions to establish the calibration curve. Then, inject the sample solution in triplicate.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram. The percentage purity is determined by the formula: (Area of the main peak / Total area of all peaks) x 100%.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the molecular structure and can be used to identify and quantify impurities that have a different chemical structure from the main compound.
Objective: To confirm the identity of this compound and to detect and identify any proton-containing impurities.
Instrumentation and Reagents:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
This compound sample
-
Internal standard (optional, for quantitative NMR)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals. The ratio of the integrals of the signals should correspond to the number of protons in the this compound molecule.
-
Analyze the chemical shifts and coupling patterns to confirm the structure.
-
Look for any unexpected signals, which may indicate the presence of impurities. The relative integration of these signals compared to the main compound's signals can provide a semi-quantitative estimate of the impurity levels.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can help in identifying impurities by their mass-to-charge ratio (m/z).
Objective: To confirm the molecular weight of this compound and to detect any impurities with different molecular weights.
Instrumentation and Reagents:
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI)
-
Solvent for sample preparation (e.g., methanol or acetonitrile)
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent.
-
Analysis: Infuse the sample solution directly into the mass spectrometer or analyze the eluent from an HPLC system (LC-MS).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For a carboxylic acid, negative ion mode might be preferable to observe the [M-H]⁻ ion.
-
Data Analysis:
-
The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound (e.g., [M+H]⁺ at m/z 138.05 or [M-H]⁻ at m/z 136.04).
-
The presence of other significant peaks may indicate impurities. The m/z values of these peaks can provide clues to the identity of the impurities.
-
Purity Assessment Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of a commercially available sample of this compound.
Caption: Workflow for Purity Assessment of this compound.
Conclusion
The purity of this compound is a critical factor for its successful application in research and development. While suppliers provide purity information, independent verification using a combination of orthogonal analytical methods such as HPLC, NMR, and Mass Spectrometry is crucial for quality assurance. The experimental protocols and workflow provided in this guide offer a framework for researchers to establish robust quality control procedures for this important chemical intermediate.
References
- 1. 3-Methyl-isonicotinic acid | CymitQuimica [cymitquimica.com]
- 2. This compound, CasNo.4021-12-9 Baoji Guokang Healthchem co.,ltd China (Mainland) [gkhsc.lookchem.com]
- 3. 3-METHYL-4-PYRIDINECARBOXYLIC ACID | 4021-12-9 [chemicalbook.com]
- 4. americanelements.com [americanelements.com]
- 5. mdpi.com [mdpi.com]
Navigating the Specificity of 3-Methylisonicotinic Acid in Enzymatic Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the potential for off-target effects of small molecules is critical for accurate data interpretation and successful therapeutic development. This guide provides a comparative analysis of 3-Methylisonicotinic acid's interaction with its intended enzyme target class and explores potential cross-reactivity with other enzymes based on structural homology. Due to the limited availability of direct experimental data for this compound, this guide utilizes data from a well-characterized, structurally related inhibitor and highlights areas requiring further empirical investigation.
Introduction to this compound
This compound is a pyridinecarboxylic acid derivative. Derivatives of this molecule have been investigated as inhibitors of cholesterol 24-hydroxylase (CH24H), a key enzyme in brain cholesterol metabolism. Understanding the selectivity of such compounds is paramount, as off-target interactions can lead to misleading experimental results and potential toxicity. This guide compares the performance of a potent CH24H inhibitor, Soticlestat (TAK-935), as a benchmark and discusses the theoretical potential for this compound to interact with other enzyme classes.
Performance Comparison: On-Target Efficacy
Table 1: Quantitative Performance Data for Soticlestat (TAK-935) against Cholesterol 24-Hydroxylase (CH24H)
| Compound | Target Enzyme | IC50 (nM) | Assay Type | Reference |
| Soticlestat (TAK-935) | Human CH24H | 7.4 | In vitro enzyme activity assay | [1][2][3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The low nanomolar IC50 value of Soticlestat demonstrates its high potency for CH24H, setting a benchmark for other inhibitors derived from scaffolds like this compound.
Potential Cross-Reactivity of this compound
Based on its structural similarity to endogenous molecules and other known enzyme inhibitors, this compound may exhibit cross-reactivity with several enzyme families. It is crucial to note that the following are theoretical considerations and require experimental validation.
Nicotinate Phosphoribosyltransferase (NAPRT)
Nicotinic acid (niacin) is a substrate for NAPRT, a key enzyme in the NAD+ salvage pathway. Given that this compound is a derivative of nicotinic acid, it is plausible that it could act as a substrate or inhibitor of NAPRT. Inhibition of NAPRT can have significant effects on cellular metabolism.
Monoamine Oxidase (MAO)
Certain isonicotinic acid derivatives have been reported to exhibit inhibitory activity against monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the metabolism of neurotransmitters. While direct evidence for this compound is lacking, its core structure suggests that this is a potential off-target that should be investigated, particularly for compounds intended for neurological applications.
Experimental Protocols
To facilitate the investigation of the on-target and potential off-target activities of this compound, detailed methodologies for relevant enzymatic assays are provided below.
Experimental Protocol 1: Cholesterol 24-Hydroxylase (CH24H) Inhibition Assay
Objective: To determine the in vitro inhibitory potency of this compound against human CH24H.
Materials:
-
Recombinant human CH24H enzyme
-
Cholesterol (substrate)
-
NADPH
-
A suitable buffer system (e.g., potassium phosphate buffer, pH 7.4)
-
This compound (test compound)
-
Soticlestat (TAK-935) (positive control)
-
Organic solvent for compound dilution (e.g., DMSO)
-
LC-MS/MS system for detection of 24S-hydroxycholesterol (product)
Procedure:
-
Prepare a reaction mixture containing CH24H enzyme, NADPH, and buffer.
-
Add varying concentrations of this compound or Soticlestat to the reaction mixture. A vehicle control (DMSO) should also be included.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, cholesterol.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).
-
Analyze the formation of the product, 24S-hydroxycholesterol, using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
dot
Experimental Protocol 2: Nicotinate Phosphoribosyltransferase (NAPRT) Inhibition Assay
Objective: To assess the potential inhibitory activity of this compound on NAPRT.
Materials:
-
Recombinant human NAPRT enzyme
-
Nicotinic acid (substrate)
-
Phosphoribosyl pyrophosphate (PRPP) (co-substrate)
-
ATP
-
A suitable buffer system (e.g., Tris-HCl, pH 8.0)
-
This compound (test compound)
-
A known NAPRT inhibitor (positive control, if available)
-
Coupling enzymes (e.g., NMNAT and an NADH-detecting system)
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a reaction mixture containing NAPRT enzyme, PRPP, ATP, and buffer.
-
Add varying concentrations of this compound to the reaction mixture. Include a vehicle control.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the substrate, nicotinic acid.
-
Couple the production of nicotinic acid mononucleotide (NAMN) to a detectable signal. A common method is to use NMNAT to convert NAMN to NAD+, which is then measured through an NADH-linked enzymatic reaction that produces a colorimetric or fluorescent signal.
-
Monitor the change in absorbance or fluorescence over time to determine the reaction rate.
-
Calculate the percent inhibition at each concentration of the test compound.
-
Determine the IC50 or Ki value from the inhibition data.
dot
Conclusion and Future Directions
While this compound serves as a scaffold for developing inhibitors of cholesterol 24-hydroxylase, a comprehensive understanding of its cross-reactivity profile is currently lacking. The potent and selective inhibitor Soticlestat (TAK-935) provides a valuable benchmark for on-target activity. However, the structural similarity of this compound to substrates of other key enzymes, such as nicotinate phosphoribosyltransferase and monoamine oxidase, underscores the critical need for experimental evaluation of its off-target effects.
Researchers utilizing this compound or its derivatives are strongly encouraged to perform comprehensive selectivity profiling against a panel of relevant enzymes. The experimental protocols provided in this guide offer a starting point for such investigations. A thorough characterization of the selectivity of this compound will be instrumental in validating its use as a specific chemical probe and in advancing the development of safe and effective therapeutics.
References
Benchmarking Novel 3-Methylisonicotinic Acid-Based Inhibitors Against Cholesterol 24-Hydroxylase
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Performance Evaluation
In the landscape of neurodegenerative disease and epilepsy research, the enzyme cholesterol 24-hydroxylase (CH24H), also known as CYP46A1, has emerged as a significant therapeutic target. This brain-specific cytochrome P450 enzyme plays a crucial role in cholesterol homeostasis by converting cholesterol to 24S-hydroxycholesterol (24HC), facilitating its removal from the brain.[1][2] The modulation of CH24H activity presents a promising strategy for conditions associated with neuronal hyperexcitability. This guide provides a framework for benchmarking the performance of a novel class of potential inhibitors: those derived from 3-Methylisonicotinic acid.
The Promise of this compound-Based Pyrazoles
This compound serves as a key building block for the synthesis of 4,5-dihydro-1H-pyrazole derivatives, a class of heterocyclic compounds recognized for their diverse biological activities. The structural motif of these pyrazole derivatives makes them attractive candidates for targeting the active site of enzymes like CH24H. While specific performance data for a broad series of these particular inhibitors is not yet widely published, this guide offers a template for their evaluation against established benchmarks.
The Gold Standard: Soticlestat (TAK-935)
To objectively assess the potential of novel this compound-based inhibitors, a direct comparison with a potent and selective CH24H inhibitor is essential. Soticlestat (TAK-935), a 4-arylpyridine derivative, stands as a leading example, with extensive preclinical and clinical investigation.[2][3][4] Its high potency and selectivity provide a benchmark for new chemical entities.
Table 1: Performance Data for the Benchmark CH24H Inhibitor, Soticlestat
| Compound | Target | IC50 (nM) | Selectivity vs. other CYPs | Reference |
| Soticlestat (TAK-935) | CH24H | 7.4 | High selectivity against CYP3A4, 2C8, 2C9, 2D6, 1A2, 2C19 | [3][4] |
Hypothetical Performance Data for this compound-Based Pyrazole Inhibitors
To illustrate the desired data presentation for a comparative analysis, Table 2 provides a hypothetical dataset for a series of this compound-derived pyrazole inhibitors. The data points are conceptual and serve as a template for researchers to populate with their experimental findings.
Table 2: Hypothetical Comparative Performance of this compound-Based Pyrazole Inhibitors
| Compound ID | R1 Group | R2 Group | CH24H IC50 (nM) | CYP3A4 Inhibition (%) @ 10 µM |
| MIPA-PZ-001 | H | Phenyl | 150 | 85 |
| MIPA-PZ-002 | H | 4-Chlorophenyl | 75 | 60 |
| MIPA-PZ-003 | H | 4-Methoxyphenyl | 120 | 70 |
| MIPA-PZ-004 | Methyl | Phenyl | 200 | 90 |
| MIPA-PZ-005 | Methyl | 4-Chlorophenyl | 95 | 65 |
| Soticlestat (Benchmark) | - | - | 7.4 | <10 |
Experimental Protocols
To ensure reproducibility and facilitate direct comparison of results, detailed experimental methodologies are crucial. The following protocol outlines a standard in vitro assay for determining the inhibitory activity of compounds against human CH24H.
In Vitro Human CH24H Inhibition Assay
1. Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of human CH24H. The activity is quantified by measuring the amount of radiolabeled 24S-hydroxycholesterol ([¹⁴C]24HC) produced from a radiolabeled cholesterol substrate ([¹⁴C]cholesterol) in a cell lysate expressing human CH24H.
2. Materials:
-
Human CH24H-expressed cell lysate
-
[¹⁴C]cholesterol (substrate)
-
Test compounds (dissolved in DMSO)
-
NADPH regenerating system (e.g., a mixture of MgCl₂, glucose-6-phosphate, β-NADP⁺, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Scintillation cocktail
-
Scintillation counter
3. Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a reaction vessel, combine the human CH24H-expressed cell lysate, phosphate buffer, and the NADPH regenerating system.
-
Add the test compound solution or DMSO (for control) to the reaction mixture.
-
Initiate the enzymatic reaction by adding [¹⁴C]cholesterol.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes).
-
Terminate the reaction by adding cold acetonitrile.
-
Separate the product, [¹⁴C]24HC, from the substrate, [¹⁴C]cholesterol, using an appropriate chromatographic method (e.g., thin-layer chromatography or high-performance liquid chromatography).
-
Quantify the amount of [¹⁴C]24HC produced by scintillation counting.
4. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a four-parameter logistic equation using appropriate software.
Visualizing Pathways and Workflows
To provide a clear understanding of the biological context and experimental design, the following diagrams have been generated.
Caption: Signaling pathway of CH24H-mediated cholesterol elimination. (Within 100 characters)
References
- 1. scispace.com [scispace.com]
- 2. Cholesterol 24-hydroxylase is a novel pharmacological target for anti-ictogenic and disease modification effects in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H) - PubMed [pubmed.ncbi.nlm.nih.gov]
A detailed comparative analysis of the crystal structures of 3-Methylisonicotinic acid and its structurally related compounds is presented. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their crystallographic parameters, offering insights into the subtle yet significant impacts of substituent placement on crystal packing and intermolecular interactions.
Due to the current unavailability of a determined crystal structure for this compound in publicly accessible databases, this guide focuses on a comparative analysis of its parent compounds, isonicotinic acid and nicotinic acid, as well as their corresponding amides. This approach allows for an informed discussion on the potential influence of the 3-methyl substituent on the crystal lattice.
Crystallographic Data of Related Compounds
The following tables summarize the key crystallographic data for isonicotinic acid, nicotinic acid, isonicotinamide, and nicotinamide. These compounds provide a foundational understanding of the hydrogen bonding motifs and packing arrangements that can be anticipated in related structures.
Table 1: Crystallographic Data for Isonicotinic Acid and Nicotinic Acid
| Parameter | Isonicotinic Acid | Nicotinic Acid[1][2][3] |
| Formula | C₆H₅NO₂ | C₆H₅NO₂ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 7.176 | 7.19 |
| b (Å) | 11.6702 | 11.74 |
| c (Å) | 7.2267 | 7.28 |
| α (˚) | 90 | 90 |
| β (˚) | 113.519 | 112.45 |
| γ (˚) | 90 | 90 |
| Volume (ų) | 554.93 | 554.9 |
| Z | 4 | 4 |
Table 2: Crystallographic Data for Isonicotinamide and Nicotinamide
| Parameter | Isonicotinamide[4] | Nicotinamide[5] |
| Formula | C₆H₆N₂O | C₆H₆N₂O |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 20.8371 | 9.67 |
| b (Å) | 5.2243 | 15.78 |
| c (Å) | 19.1062 | 3.65 |
| α (˚) | 90 | 90 |
| β (˚) | 118.835 | 94.5 |
| γ (˚) | 90 | 90 |
| Volume (ų) | 1822.01 | 554.8 |
| Z | 4 | 4 |
Experimental Protocols
The crystallographic data presented in this guide are typically obtained through single-crystal X-ray diffraction. A general experimental protocol for such an analysis is outlined below.
Synthesis and Crystallization:
Single crystals of the subject compounds are typically grown from a suitable solvent by slow evaporation. Common solvents for pyridine carboxylic acids include water, ethanol, or methanol. The purity of the synthesized compound is confirmed by techniques such as NMR and melting point determination.
Data Collection:
A suitable single crystal is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature, often 100 K, using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The diffraction data, consisting of a series of frames, are collected by rotating the crystal.
Structure Solution and Refinement:
The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Comparative Analysis Workflow
The following diagram illustrates the logical workflow for the comparative analysis of the crystal structure of this compound, highlighting the current reliance on related compound data.
Caption: Workflow for the comparative crystallographic analysis.
Discussion and Future Outlook
The crystal structures of isonicotinic acid and nicotinic acid are primarily governed by hydrogen bonding between the carboxylic acid group and the pyridine nitrogen atom, leading to the formation of hydrogen-bonded chains or dimers. In the case of their amide counterparts, isonicotinamide and nicotinamide, the amide group introduces additional hydrogen bond donors and acceptors, resulting in more complex hydrogen-bonding networks.
The introduction of a methyl group at the 3-position of isonicotinic acid is expected to have a significant impact on its crystal packing. The steric bulk of the methyl group may disrupt the typical hydrogen-bonding patterns observed in isonicotinic acid. This could lead to a different supramolecular assembly, potentially affecting the compound's physical properties such as solubility and melting point.
Further research is required to determine the experimental crystal structure of this compound. Such a study would provide invaluable data to validate the predictive insights discussed here and would contribute to a more complete understanding of structure-property relationships in this class of compounds. Computational crystal structure prediction could also serve as a valuable tool to explore the likely packing arrangements of this compound in the absence of experimental data.
References
Safety Operating Guide
Proper Disposal of 3-Methylisonicotinic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of 3-Methylisonicotinic acid is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively, ensuring adherence to safety protocols and regulatory requirements.
I. Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, ensure that all relevant safety precautions are in place. This includes the use of appropriate Personal Protective Equipment (PPE) and handling the material in a designated, well-ventilated area.
Table 1: Essential Safety and Handling Information for this compound Disposal
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection (goggles or face shield), and a lab coat. If there is a risk of dust formation, use a particle respirator. | [1] |
| Handling Area | All disposal-related activities should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors. | [2] |
| Spill Management | In case of a spill, avoid generating dust. Collect the spilled material using appropriate tools and place it in a suitable, closed container for disposal.[3] | |
| Incompatible Materials | Avoid mixing with strong oxidizing agents and strong reducing agents.[4] |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general procedural guide:
-
Waste Identification and Segregation:
-
Clearly label the waste container as "Hazardous Waste: this compound."
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Keep the chemical in its original container if possible.
-
-
Container Management:
-
Use a dedicated, properly labeled, and sealed container for the collection of this compound waste.
-
For empty containers, triple rinse with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[5] Subsequent rinses may be permissible for disposal down the drain, pending local regulations. Uncleaned containers should be treated as the product itself.
-
-
Storage of Waste:
-
Store the waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Final Disposal:
-
The primary recommended method of disposal is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[2]
-
Crucially, do not discharge this compound or its containers into sewer systems, waterways, or the general trash. [2] Contamination of water, foodstuffs, and feed must be avoided.[2]
-
-
Documentation:
-
Maintain accurate records of the amount of this compound waste generated and its disposal date.
-
III. Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Methylisonicotinic acid
Essential Safety and Handling Guide for 3-Methylisonicotinic Acid
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation.[1][2][3]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2][3][4]
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound.
| Protection Type | Required PPE | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times to protect against splashes.[5] A face shield should be used with safety glasses or goggles when there is a high potential for spray or splash.[6][7] |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended.[5] Gloves must be inspected before use and disposed of properly after handling the chemical.[4][8] |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder form to avoid inhalation of dust particles.[4][5] Use in a well-ventilated area or under a chemical fume hood.[1][5] For higher-level protection, type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges can be used.[4] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from contamination.[5] |
Experimental Protocols: Safe Handling and Disposal
Preparation and Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.[1][5]
-
Avoiding Dust Formation: Exercise care to prevent the formation and dispersion of dust when weighing and handling the solid form.[1][4]
-
Grounding: For flammable organic substances, fine distribution can lead to a dust explosion potential. Ensure proper grounding of equipment.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][4][8]
-
Spill Preparedness: Keep a spill kit with absorbent materials suitable for organic acids readily available.[5]
Accidental Exposure First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4][8] Seek medical attention.[1][4][8]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1][4][8] If skin irritation occurs, get medical advice/attention.[1][3]
-
Inhalation: Move the person into fresh air.[1][4][8] If not breathing, give artificial respiration.[4] If breathing is difficult, provide oxygen. Seek medical attention.[1][4][8]
-
Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water and seek immediate medical attention.[4][5][8]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][8]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][2]
Disposal Plan
-
Waste Collection: Collect all waste material containing this compound in a designated, labeled, and sealed container.[4][5]
-
Disposal Method: Dispose of the waste as hazardous material through a licensed professional waste disposal service.[1][4] Incineration in a chemical incinerator with an afterburner and scrubber is a possible disposal method.[4] Do not let the product enter drains.[4][8]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[4]
Operational Workflow
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. capotchem.com [capotchem.com]
- 5. benchchem.com [benchchem.com]
- 6. corporate.dow.com [corporate.dow.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. himediadownloads.com [himediadownloads.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

